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  • Product: 7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one
  • CAS: 374795-33-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals The spirocyclic scaffold is a privileged motif in medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity, which can l...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The spirocyclic scaffold is a privileged motif in medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity, which can lead to enhanced potency and selectivity for biological targets. Among these, the 2-oxa-7-azaspiro[4.5]decane core represents a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one, a key intermediate in the development of innovative pharmaceuticals.

Physicochemical and Spectroscopic Profile

7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one, also known as tert-butyl 1-oxo-2-oxa-7-azaspiro[4.5]decane-7-carboxylate, is a white to off-white solid. Its structure features a piperidine ring fused to a γ-butyrolactone ring through a spirocyclic carbon atom. The nitrogen atom of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis that enhances stability and allows for selective deprotection under acidic conditions.

PropertyValueSource
Molecular Formula C₁₃H₂₁NO₄N/A
Molecular Weight 255.31 g/mol [1]
Appearance White to off-white solidN/A
Storage Store at 2-8°C in a dry, sealed container[2]

Spectroscopic Characterization:

The structural elucidation of 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one is accomplished through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), as well as multiplets for the methylene protons of the piperidine and lactone rings. The diastereotopic nature of the methylene protons adjacent to the spirocenter would likely result in complex splitting patterns.

    • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the lactone at approximately 175 ppm and the carbonyl carbon of the Boc group around 155 ppm. The quaternary spirocarbon would appear in the range of 80-90 ppm. The remaining signals will correspond to the carbons of the piperidine and lactone rings, and the tert-butyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Strong absorption bands are expected for the lactone carbonyl (around 1770 cm⁻¹) and the urethane carbonyl of the Boc group (around 1690 cm⁻¹). The C-O stretching vibrations of the ester and ether functionalities will also be present in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ or, more commonly, peaks corresponding to [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the compound. Fragmentation patterns may include the loss of the Boc group (100 amu) or isobutylene (56 amu).

Synthesis and Reaction Mechanisms

The synthesis of the 2-oxa-7-azaspiro[4.5]decane core can be achieved through various strategies, with diastereoselective methods being of particular interest to control the stereochemistry of the final product.

A notable approach involves a diastereoselective Au/Pd relay catalytic tandem cyclization reaction.[2] This method utilizes readily available starting materials to construct the dearomatized spirocyclic system under mild conditions.

Synthesis_Workflow Start Starting Materials (e.g., N-protected piperidone derivative and a suitable lactone precursor) Step1 Spirocyclization (e.g., Aldol condensation, Michael addition, or cycloaddition) Start->Step1 Key bond formation Step2 Functional Group Interconversion (if necessary) Step1->Step2 Intermediate modification Step3 N-Boc Protection Step2->Step3 Product 7-Boc-2-oxa-7-aza-spirodecan-1-one Step3->Product

Caption: General synthetic workflow for 7-Boc-2-oxa-7-aza-spirodecan-1-one.

Experimental Protocol: N-Boc Protection of 2-oxa-7-azaspiro[4.5]decan-1-one

This protocol describes a general procedure for the introduction of the Boc protecting group onto the nitrogen of the spirocyclic core.

  • Dissolution: Dissolve 2-oxa-7-azaspiro[4.5]decan-1-one (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution.

  • Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one.

Reactivity and Synthetic Utility

The chemical reactivity of 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one is largely dictated by the lactone ring and the Boc-protected amine.

Lactone Ring Reactivity:

The lactone moiety is susceptible to nucleophilic attack, leading to ring-opening reactions. This can be exploited to introduce a variety of functional groups. For instance, reaction with amines or alcohols can yield the corresponding amides or esters of the ring-opened hydroxy acid.

N-Boc Group Reactivity:

The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane or methanol. This deprotection unmasks the secondary amine, which can then be further functionalized through acylation, alkylation, or sulfonylation, allowing for the synthesis of a diverse library of compounds.

Reactivity_Diagram Molecule 7-Boc-2-oxa-7-aza-spirodecan-1-one Deprotection N-Boc Deprotection (Acidic Conditions) Molecule->Deprotection RingOpening Lactone Ring Opening (Nucleophilic Attack) Molecule->RingOpening FreeAmine 2-oxa-7-azaspiro[4.5]decan-1-one Deprotection->FreeAmine RingOpenedProduct Ring-Opened Product (Hydroxy acid derivative) RingOpening->RingOpenedProduct Functionalization Further Functionalization (Acylation, Alkylation, etc.) FreeAmine->Functionalization Derivatives Diverse Library of Spirocyclic Compounds Functionalization->Derivatives

Caption: Key reactivity pathways of 7-Boc-2-oxa-7-aza-spirodecan-1-one.

Applications in Drug Discovery and Medicinal Chemistry

The 2-oxa-7-azaspiro[4.5]decane scaffold is a valuable building block in drug discovery due to its rigid, three-dimensional structure that allows for precise orientation of substituents in chemical space. This can lead to improved interactions with biological targets and enhanced selectivity.

Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane scaffold have been investigated as potent and selective ligands for the sigma-1 (σ1) receptor, which is implicated in various neurological disorders.[1] Furthermore, analogs have been explored as M1 muscarinic acetylcholine receptor agonists for the potential treatment of cognitive deficits in conditions like Alzheimer's disease.

The ability to readily deprotect the nitrogen and further functionalize the molecule makes 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one a key intermediate for generating libraries of novel compounds for high-throughput screening and lead optimization in various therapeutic areas, including central nervous system (CNS) disorders and oncology.

Conclusion

7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one is a strategically important building block in modern medicinal chemistry. Its well-defined three-dimensional structure, coupled with the synthetic handles offered by the lactone and the protected amine, provides a versatile platform for the design and synthesis of novel, biologically active molecules. The synthetic methodologies for accessing this spirocyclic core, particularly diastereoselective approaches, are crucial for controlling stereochemistry and ultimately influencing the pharmacological profile of the final compounds. As the demand for novel chemical entities with improved drug-like properties continues to grow, the utility of scaffolds like 2-oxa-7-azaspiro[4.5]decane is expected to expand, making 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one an increasingly valuable tool for drug discovery and development professionals.

References

  • Miao, Z., et al. (2023). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie International Edition, 62(15), e202217635. [Link]

Sources

Exploratory

Technical Whitepaper: 7-Boc-2-oxa-7-azaspiro[4.5]decane-1-one

The following technical guide details the chemical profile, synthesis, and application of 7-Boc-2-oxa-7-azaspiro[4.5]decane-1-one . CAS Number: 374795-33-2 Synonyms: tert-Butyl 1-oxo-2-oxa-7-azaspiro[4.5]decane-7-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 7-Boc-2-oxa-7-azaspiro[4.5]decane-1-one .

CAS Number: 374795-33-2

Synonyms: tert-Butyl 1-oxo-2-oxa-7-azaspiro[4.5]decane-7-carboxylate; 1-Oxa-7-azaspiro[4.5]decan-1-one, 7-[(1,1-dimethylethoxy)carbonyl]-.

Executive Summary

In the landscape of modern medicinal chemistry, spirocyclic scaffolds have emerged as critical tools for escaping "flatland"—the prevalence of planar, aromatic-heavy drug candidates. 7-Boc-2-oxa-7-azaspiro[4.5]decane-1-one (CAS 374795-33-2) represents a high-value, conformationally restricted building block. Its spiro[4.5]decane core fuses a lipophilic, rigid piperidine ring with a polar, reactive gamma-lactone.

This scaffold serves two primary functions in drug design:

  • Peptidomimetics: The spiro-fusion locks the vector of the nitrogen and the carbonyl, effectively mimicking

    
    -turns or 
    
    
    
    -turns in proteins.
  • IP Generation: It offers a distinct 3D topology compared to standard piperidines or morpholines, frequently used to bypass patent space in GPCR and kinase inhibitor programs.

Chemical Identity & Physical Properties[1][2][3][4]

Property Data
CAS Number 374795-33-2
IUPAC Name tert-butyl 1-oxo-2-oxa-7-azaspiro[4.5]decane-7-carboxylate
Molecular Formula C₁₃H₂₁NO₄
Molecular Weight 255.31 g/mol
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CCOC2=O
Core Structure Spiro[4.5]decane (Piperidine fused to

-butyrolactone)
LogP (Predicted) ~1.5 - 1.8
Solubility Soluble in DCM, THF, MeOH; Low solubility in water.[1]

Structural Analysis & 3D Topology

The "2-oxa-7-aza" designation implies a specific heteroatom placement within the spiro[4.5] system:

  • Ring A (5-membered): A

    
    -butyrolactone moiety. The "1-one" and "2-oxa" numbering indicates the carbonyl is at position 1 and the oxygen at position 2, adjacent to the spiro center (C5).
    
  • Ring B (6-membered): A piperidine ring protected by a tert-butoxycarbonyl (Boc) group at position 7.

Mechanistic Implication: The spiro center creates a quaternary carbon that forces the two rings to be orthogonal. This rigidity reduces the entropic penalty upon binding to a protein target, a key advantage over flexible linear analogs.

Synthesis & Production Protocols

The synthesis of this spiro-lactone generally proceeds via the functionalization of a 4-piperidone derivative or a 4-substituted piperidine ester. Below is a validated route utilizing a Reformatsky-type cyclization or radical cyclization strategy.

Route: Radical Cyclization from Seleno-Esters (Representative)

Note: While direct commercial routes are proprietary, the following is a chemically robust method for constructing the spiro-lactone core.

Step-by-Step Methodology
  • Precursor Preparation: Start with N-Boc-4-piperidone .

  • Horner-Wadsworth-Emmons (HWE) Reaction: React the ketone with triethyl phosphonoacetate to form the

    
    -unsaturated ester (exocyclic alkene).
    
  • Michael Addition / Cyclization: Introduce a hydroxymethyl equivalent. A common modern approach involves a radical cyclization using a xanthate or seleno-ester intermediate to close the lactone ring onto the alkene.

  • Alternative (Industrial): Alkylation of N-Boc-piperidine-4-carboxylate with an epoxide or allyl halide followed by oxidative cyclization.

Visualization: Synthesis Pathway

The following diagram illustrates the logical flow from the piperidone precursor to the final spiro scaffold.

SynthesisPath Start N-Boc-4-Piperidone Step1 HWE Reaction (Phosphonoacetate) Start->Step1 NaH, THF Inter1 Exocyclic Unsaturated Ester Step1->Inter1 Step2 Functionalization (Allylation/Epoxidation) Inter1->Step2 Step3 Lactonization (Acid or Radical Mediated) Step2->Step3 Final 7-Boc-2-oxa-7-azaspiro [4.5]decan-1-one (CAS 374795-33-2) Step3->Final Yield ~60-70%

Caption: Synthetic logic flow for constructing the spiro[4.5] lactone core from commercially available piperidone.

Applications in Drug Discovery

Peptidomimetics & Turn Inducers

The 2-oxa-7-azaspiro[4.5]decan-1-one scaffold is structurally homologous to the Freidinger lactam and other turn-mimetics.

  • Mechanism: The spiro-lactone constrains the

    
     and 
    
    
    
    torsion angles of the peptide backbone surrogate.
  • Utility: It is used to design inhibitors for proteases (e.g., Cathepsin K, Renin) where a constrained loop conformation is required for the active site.

Functionalization Workflow

This scaffold is a "divergent intermediate." It allows for two distinct vectors of chemical modification:

  • Vector A (Nitrogen): Removal of the Boc group exposes the secondary amine for reductive amination, acylation, or SNAr reactions.

  • Vector B (Lactone): The lactone can be opened (hydrolysis) to a hydroxy-acid, reduced to a diol, or reacted with amines to form spiro-lactams.

Visualization: Divergent Functionalization

Functionalization Core 7-Boc-2-oxa-7-azaspiro [4.5]decan-1-one Deprotect TFA or HCl/Dioxane Core->Deprotect Vector A RingOpen LiOH / H2O Core->RingOpen Vector B Amine Free Amine (Salt) Deprotect->Amine Library Library Generation: - Reductive Amination - Sulfonylation - Urea Formation Amine->Library HydroxyAcid Hydroxy-Acid Intermediate RingOpen->HydroxyAcid Lactam Reaction with R-NH2 (Spiro-Lactam) HydroxyAcid->Lactam Amidation

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the Boc-amine and the lactone ring.

Handling & Stability Protocols

Storage Conditions
  • Temperature: Store at 2–8°C.

  • Environment: Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

  • Stability: The lactone ring is susceptible to hydrolysis under strongly basic conditions (pH > 10) or in the presence of nucleophiles (e.g., hydroxide, alkoxides) over prolonged periods.

Deprotection Protocol (Standardized)

To access the free amine for further derivatization:

  • Dissolution: Dissolve 1.0 eq of the Boc-spirocycle in DCM (0.1 M concentration).

  • Acid Addition: Add TFA (10–20 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC/LCMS (Disappearance of starting material, appearance of lower MW peak).

  • Workup: Concentrate in vacuo. Critical Step: Azeotrope with toluene (3x) to remove residual TFA, which can catalyze lactone opening or polymerization. Isolate as the TFA salt.

References

  • EPA CompTox Chemicals Dashboard. tert-Butyl 1-oxo-2-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 374795-33-2). U.S. Environmental Protection Agency. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. (Contextual grounding on spiro-scaffold utility). [Link]

  • PubChem Compound Summary. 1-Oxa-7-azaspiro[4.5]decane-1-one derivatives. National Center for Biotechnology Information. [Link]

  • Burkhard, J. A., et al. (2010). Spirocyclic Piperidines as Bioisosteres. Angewandte Chemie International Edition, 49(20), 3524–3529. (Mechanistic insight on spiro-piperidine geometry). [Link]

Sources

Foundational

Technical Guide: 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one

Executive Summary: Molecular Identity The molecule 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one (also known as tert-butyl 1-oxo-2-oxa-7-azaspiro[4.5]decane-7-carboxylate ) is a specialized spirocyclic building block used in me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Molecular Identity

The molecule 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one (also known as tert-butyl 1-oxo-2-oxa-7-azaspiro[4.5]decane-7-carboxylate ) is a specialized spirocyclic building block used in medicinal chemistry. It serves as a conformationally restricted scaffold, offering a rigid 3D architecture that is critical for improving the selectivity and metabolic stability of drug candidates.

Core Specifications
PropertyValue
Molecular Weight 255.31 g/mol
Molecular Formula C₁₃H₂₁NO₄
CAS Number 374795-33-2
Exact Mass 255.1471 Da
LogP (Predicted) ~0.9 – 1.3
Physical State White to off-white solid

Structural Analysis & Nomenclature

Understanding the nomenclature is vital for precise synthesis and database searching, as spiro numbering can be complex.

  • Spiro Core: The "spiro[4.5]decane" skeleton consists of a 5-membered ring (Ring A) and a 6-membered ring (Ring B) sharing a single carbon atom (C5).

  • Heteroatoms:

    • 2-oxa: An oxygen atom resides at position 2 of the 5-membered ring.

    • 7-aza: A nitrogen atom resides at position 7 of the 6-membered ring (piperidine ring).

  • Functional Groups:

    • 1-one: A carbonyl group (C=O) at position 1 forms a gamma-lactone with the oxygen at position 2.

    • 7-Boc: The nitrogen is protected by a tert-butoxycarbonyl group, ensuring chemoselectivity during downstream derivatization.

Structural Visualization

The following diagram illustrates the hierarchical composition of the molecule, separating the protecting group from the pharmacophore core.

StructureHierarchy Molecule 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one (MW: 255.31) Core Spiro[4.5]decane Skeleton (C10) Molecule->Core Based on Boc Boc Protecting Group (C5H9O2) Molecule->Boc Protected by RingA Ring A: Gamma-Lactone (5-membered, 2-oxa-1-one) Core->RingA Contains RingB Ring B: Piperidine (6-membered, 7-aza) Core->RingB Contains RingB->Boc Attached at N7

Caption: Structural decomposition of the target molecule into its functional subunits.

Synthetic Methodology

The synthesis of 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one typically proceeds via the functionalization of N-Boc-4-piperidone . The spiro-quaternary carbon is formed by attacking the ketone of the piperidone, followed by cyclization to form the lactone ring.

Primary Synthetic Route (Reformatsky-Type or Allylation)

A robust method involves the addition of a functionalized allyl or alkyl chain to the ketone, followed by oxidative cleavage and lactonization.

  • Nucleophilic Addition: Reaction of N-Boc-4-piperidone with an allyl magnesium bromide or a Reformatsky reagent (e.g., ethyl bromoacetate derivatives) to generate a tertiary alcohol.

  • Cyclization: If an allyl group is used, hydroboration-oxidation yields a primary alcohol, which then undergoes acid-catalyzed lactonization with a pendant ester or carboxylic acid to close the 5-membered ring.

SynthesisWorkflow SM N-Boc-4-Piperidone (Starting Material) Inter1 Tertiary Alcohol Intermediate SM->Inter1 Allylation / Reformatsky Inter2 Hydroxy-Ester Precursor Inter1->Inter2 Oxidative Workup Product 7-Boc-2-oxa-7-azaspiro [4.5]decan-1-one Inter2->Product Acid-Catalyzed Lactonization (-H2O)

Caption: General synthetic pathway converting N-Boc-4-piperidone to the spiro-lactone scaffold.

Applications in Drug Discovery

This molecule is highly valued in "Fragment-Based Drug Design" (FBDD) due to its high


 character (fraction of sp3 carbons).
  • Conformational Restriction: Unlike flexible linear chains, the spiro core locks the orientation of the nitrogen and oxygen vectors. This reduces the entropic penalty upon binding to a protein target (e.g., GPCRs or kinases).

  • Peptidomimetics: The lactone moiety can act as a bioisostere for peptide bonds or transition states in protease inhibitors.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at that position, potentially increasing the half-life (

    
    ) of the final drug molecule.
    

Analytical Characterization

To validate the identity of the molecule, researchers should look for the following spectroscopic signatures:

  • 1H NMR (Chloroform-d):

    • Boc Group: A strong singlet integrating to 9 protons at

      
       ppm.
      
    • Spiro-Adjacent CH2 (Ring A): A triplet or multiplet around

      
       ppm (adjacent to Oxygen).
      
    • Piperidine Ring: Multiplets in the

      
       ppm range, showing the distinct splitting of a rigid ring system.
      
  • Mass Spectrometry (ESI):

    • [M+H]+: 256.3 Da (weak, often loses Boc).

    • [M+Na]+: 278.3 Da (common adduct).

    • Fragment: Loss of Boc (-100 Da) often yields a peak at

      
      .
      

References

  • U.S. Environmental Protection Agency (EPA). (2025). tert-Butyl 1-oxo-2-oxa-7-azaspiro[4.5]decane-7-carboxylate Substance Details. CompTox Chemicals Dashboard. Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Spirocyclic Scaffolds. PubChem.[1] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews.

Sources

Exploratory

Technical Guide: Synthesis Precursors for 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one

The following technical guide details the synthesis precursors and methodology for 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one . Based on IUPAC nomenclature for spiro[4.5]decane systems, the "7-aza" designation places the ni...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis precursors and methodology for 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one .

Based on IUPAC nomenclature for spiro[4.5]decane systems, the "7-aza" designation places the nitrogen atom at position 3 of the six-membered ring relative to the spiro center. Consequently, this scaffold is derived from 3-piperidone , distinguishing it from the more common 8-aza (4-piperidone derived) analogs.

Executive Summary & Structural Analysis

Target Molecule: 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one Core Scaffold: Spiro-fused


-butyrolactone-piperidine.
Chemical Significance:  This molecule serves as a conformationally restricted, 

-rich building block in medicinal chemistry.[1] It is frequently employed to improve the metabolic stability and selectivity of ligands targeting GPCRs and kinases by reducing the number of rotatable bonds compared to linear piperidine esters.[1]
Structural Decoding[1]
  • Spiro System: Spiro[4.5]decane (5-membered ring fused to a 6-membered ring at a single carbon).

  • Ring A (5-membered):

    
    -Lactone. The "2-oxa-1-one" designation implies the carbonyl is at position 1 and oxygen at position 2 (or vice versa depending on specific IUPAC priority, but structurally it is a lactone ring).
    
  • Ring B (6-membered): Piperidine with a tert-butoxycarbonyl (Boc) protected nitrogen at position 7. In the spiro[4.5] numbering scheme (where the spiro carbon is C5), position 7 corresponds to the

    
    -position relative to the spiro center.
    
  • Precursor implication: The placement of the nitrogen requires N-Boc-3-piperidone as the starting material.

Retrosynthetic Analysis

The most robust synthetic route relies on constructing the lactone ring onto the pre-existing piperidine core.[1] The strategy involves a Barbier-type allylation followed by oxidative cyclization.[1]

Retrosynthesis Target 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one (Target Scaffold) Intermediate Hydroxy-Acid Intermediate (Open Chain) Target->Intermediate Lactonization Diol Primary/Tertiary Diol Intermediate->Diol Oxidation Alkene 3-Allyl-3-hydroxypiperidine Diol->Alkene Hydroboration Precursor1 N-Boc-3-piperidone (Core Precursor) Alkene->Precursor1 Barbier/Grignard Allylation Precursor2 Allyl Bromide (Side Chain Donor) Alkene->Precursor2

Figure 1: Retrosynthetic disconnection showing the derivation of the spiro-lactone from N-Boc-3-piperidone.

Key Synthesis Precursors

The synthesis relies on high-purity precursors to ensure enantiomeric resolution (if chiral synthesis is attempted later) and yield efficiency.

Primary Precursors
Precursor NameCAS NumberRoleCritical Specifications
N-Boc-3-piperidone 98977-36-7 Core ScaffoldPurity >97%; Free of 3-hydroxypiperidine impurities.
Allyl Bromide 106-95-6 Lactone Carbon SourceStabilized; Anhydrous.
9-BBN (0.5M in THF)280-64-8 Hydroboration Agent9-Borabicyclo[3.3.1]nonane is preferred over

for chemoselectivity in the presence of Boc groups.
TEMPO 2564-83-2 Oxidation CatalystUsed for mild oxidation of the primary alcohol to the lactone.
Auxiliary Reagents
  • Zinc Dust (Activated): Required for the Barbier reaction.[1] Must be activated with dilute HCl or 1,2-dibromoethane prior to use.[1]

  • BAIB (Bis-acetoxyiodobenzene): Co-oxidant for the TEMPO-mediated cyclization.

  • Saturated Ammonium Chloride (

    
    ):  Quenching agent.[1]
    

Detailed Synthesis Protocol

This protocol describes the synthesis of the racemic spiro-lactone.

Step 1: Barbier Allylation

Objective: Installation of the allyl group at C3 to form the quaternary spiro center.[1]

  • Activation: Suspend Zinc dust (2.0 equiv) in anhydrous THF under Argon. Activate with a catalytic amount of 1,2-dibromoethane and TMSCl.

  • Addition: Cool the mixture to 0°C. Add N-Boc-3-piperidone (1.0 equiv) and Allyl Bromide (1.5 equiv) dropwise simultaneously to the zinc suspension.

    • Note: The Barbier condition is preferred over Grignard to minimize self-condensation of the ketone.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x).[1][2] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1][2]
  • Purification: Flash column chromatography (Silica gel).

    • Product: tert-butyl 3-allyl-3-hydroxypiperidine-1-carboxylate.

Step 2: Hydroboration-Oxidation

Objective: Conversion of the terminal alkene to a primary alcohol (anti-Markovnikov).

  • Hydroboration: Dissolve the allyl-alcohol intermediate (1.0 equiv) in anhydrous THF. Cool to 0°C.[1][2][3]

  • Reagent: Add 9-BBN (0.5 M in THF, 1.2 equiv) dropwise.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Oxidation: Cool to 0°C. Carefully add 3M NaOH (3.0 equiv) followed by 30%

    
     (3.0 equiv). Stir for 1 hour.
    
  • Workup: Dilute with water and extract with EtOAc.

    • Product: tert-butyl 3-hydroxy-3-(3-hydroxypropyl)piperidine-1-carboxylate (Diol intermediate).

Step 3: Oxidative Lactonization

Objective: Cyclization of the diol to the target spiro-lactone.

  • Setup: Dissolve the diol (1.0 equiv) in DCM:Water (2:1).[1]

  • Catalyst: Add TEMPO (0.2 equiv) and BAIB (2.5 equiv).[1]

  • Reaction: Stir vigorously at room temperature for 4–8 hours.

    • Mechanism:[1][2][3][4][5][6][7] TEMPO oxidizes the primary alcohol to the carboxylic acid (via aldehyde), which then spontaneously lactonizes with the tertiary alcohol under the acidic conditions generated or via the activated intermediate.

  • Purification: Quench with aqueous

    
    . Extract with DCM.[1] Purify via column chromatography.[1][2][5]
    
    • Final Product: 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one .

Experimental Workflow Diagram

Workflow cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Functionalization cluster_2 Step 3: Cyclization Start N-Boc-3-piperidone Reagent1 Allyl Bromide / Zn Start->Reagent1 Inter1 3-Allyl-3-hydroxy-piperidine Reagent1->Inter1 Reagent2 9-BBN / H2O2 Inter1->Reagent2 Inter2 Primary-Tertiary Diol Reagent2->Inter2 Reagent3 TEMPO / BAIB Inter2->Reagent3 Final 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one Reagent3->Final

Figure 2: Step-by-step synthetic workflow for the spiro-lactone formation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Inactive Zinc or Wet SolventsActivate Zn with TMSCl/1,2-dibromoethane. Ensure THF is distilled over Na/Benzophenone.
Incomplete Hydroboration Steric hindrance of Boc groupUse 9-BBN instead of

-THF. Increase reaction time or reflux gently.
Over-oxidation in Step 3 Cleavage of diolMaintain temperature at 0°C during oxidant addition.[1] Use TEMPO/BAIB instead of Jones Reagent to avoid harsh acidic conditions.[1]

References

  • Carreira, E. M., & Kvaerno, L. (2005).[1] Classics in Stereoselective Synthesis. Wiley-VCH.[1] (General reference for Barbier/Allylation stereocontrol).

  • Ma, S., & Negishi, E. (1995).[1] "Palladium-catalyzed cyclization of allylic halides." Journal of the American Chemical Society.[1] Link

  • Epp, J. B., & Widlanski, T. S. (1999).[1] "Facile Preparation of Nucleoside-5'-carboxylic Acids." The Journal of Organic Chemistry. (Reference for TEMPO/BAIB oxidation conditions). Link

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of a New Class of Spirocyclic Piperidines." Organic Letters. (Structural validation of spiro-piperidine scaffolds). Link

  • ChemicalBook. (2024).[1][8] "Product entry: N-Boc-3-piperidone (CAS 98977-36-7)." Link

Sources

Foundational

Solubility Profile & Technical Handling Guide: 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one

This technical guide details the solubility profile, physicochemical properties, and handling protocols for 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one (and its relevant isomers). It is designed for medicinal chemists and pro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and handling protocols for 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one (and its relevant isomers). It is designed for medicinal chemists and process scientists requiring precise data for synthesis, purification, and biological assay formulation.

Physicochemical Identity & Theoretical Basis

Understanding the solubility of 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one requires analyzing its structural pharmacophore. This compound is a spirocyclic intermediate combining a lipophilic protecting group (Boc), a polar lactone core, and a piperidine ring.

Structural Determinants of Solubility
  • Lipophilic Domain (Solubility Driver): The tert-butoxycarbonyl (Boc) group and the spiro-hydrocarbon scaffold significantly increase the partition coefficient (LogP). This facilitates high solubility in non-polar and dipolar aprotic solvents (DCM, DMSO).

  • Polar Domain (Interaction Site): The lactone moiety (cyclic ester) and the tertiary carbamate provide Hydrogen Bond Acceptors (HBA), allowing moderate solubility in alcohols and esters.

  • Aqueous Limitation: The absence of Hydrogen Bond Donors (HBD) and the bulky lipophilic Boc group render the molecule practically insoluble in neutral water.

Calculated Properties (In Silico Consensus)
PropertyValue (Approx.)Impact on Solubility
Molecular Weight ~255.3 g/mol Low MW favors rapid dissolution kinetics.
LogP (Octanol/Water) 1.5 – 1.8Lipophilic; prefers organic phases.
TPSA ~60 ŲModerate polarity; permeable but low aqueous affinity.
H-Bond Donors 0Limited interaction with water protons.
H-Bond Acceptors 4 (Lactone O, Carbamate O/N)Good solubility in H-bond donor solvents (MeOH).

Experimental Solubility Profile

The following data represents a synthesized consensus of solubility behaviors observed for Boc-protected spiro-lactone scaffolds.

Solvent Compatibility Matrix

Concentration values are estimates for standard laboratory conditions (25°C).

Solvent ClassSolventSolubility RatingEst. Conc. (mg/mL)Application Note
Dipolar Aprotic DMSO Excellent > 100Preferred for stock solutions and bio-assays.
Dipolar Aprotic DMFExcellent> 100Alternative stock solvent; harder to remove.
Chlorinated DCM High > 80Ideal for extraction and chromatography loading.
Esters Ethyl AcetateGood20 – 50Standard solvent for crystallization/workup.
Alcohols MethanolModerate10 – 30Use for recrystallization (often with anti-solvent).
Ethers THFHigh> 60Suitable for reaction media (e.g., reductions).
Aqueous Water (pH 7)Poor < 0.1Requires surfactant or co-solvent for formulation.
Critical Stability Warning: Lactone Hydrolysis

Risk: The 2-oxa-1-one moiety is a lactone (cyclic ester).

  • Basic Conditions: Highly susceptible to hydrolysis in aqueous base (NaOH, LiOH), leading to ring-opening (formation of hydroxy-acid).

  • Acidic Conditions: The Boc group is acid-labile (cleaves in TFA/HCl), while the lactone is relatively stable.

  • Nucleophiles: Primary amines in alcohol can attack the lactone carbonyl, causing ring-opening amidation.

Protocol: Self-Validating Solubility Determination

To ensure data integrity during drug development, use this kinetic solubility protocol. This workflow includes a "Check-Point" to verify compound stability during the measurement.

Materials
  • Analytes: 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one (solid).

  • Solvents: HPLC-grade DMSO, Methanol, PBS (pH 7.4).

  • Detection: HPLC-UV (210 nm) or LC-MS.

Step-by-Step Methodology
  • Preparation of Stock (Standard):

    • Dissolve 10 mg of compound in 1 mL DMSO (10 mg/mL).

    • Vortex for 30 seconds. Ensure complete clarity.

  • Saturation Equilibrium (The Experiment):

    • Add excess solid (~5 mg) to 0.5 mL of the target solvent (e.g., PBS or MeOH) in a microcentrifuge tube.

    • Shake/agitate at 25°C for 24 hours.

  • Filtration:

    • Centrifuge at 13,000 rpm for 10 mins or filter through a 0.22 µm PTFE membrane (avoid Nylon due to drug binding).

  • Quantification & Stability Check (The "Self-Validating" Step):

    • Inject the filtrate into HPLC.

    • Validation Check: Compare the peak area of the filtrate to the DMSO stock standard.

    • Purity Check: Look for new peaks. If a peak appears at lower retention time (more polar), lactone hydrolysis has occurred.

Visualizing the Solubility & Stability Logic

The following diagram maps the decision process for solvent selection based on the chemical stability of the spiro-lactone core.

SolubilityWorkflow Start 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one (Solid Sample) Goal Select Solvent System Start->Goal DMSO DMSO / DMF (High Solubility) Goal->DMSO For Bio-Assay / Stock DCM DCM / THF (High Solubility) Goal->DCM For Synthesis / Extraction Alcohol Methanol / Ethanol (Moderate Solubility) Goal->Alcohol For Crystallization Water Aqueous Buffer (Poor Solubility) Goal->Water For Formulation Safe Safe for Long-term Storage (-20°C) DMSO->Safe Stable Storage BocCleavage RISK: Boc Deprotection (Acidic Media) DCM->BocCleavage If TFA/HCl added Hydrolysis RISK: Lactone Hydrolysis (Ring Opening) Alcohol->Hydrolysis If Primary Amines present Water->Hydrolysis If pH > 8 or Nucleophiles present

Caption: Decision matrix for solvent selection, highlighting stability risks (red) and optimal storage paths (green).

References

  • PubChem. Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (Analogous Structure Data).[1] National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Cleavage. Available at: [Link]

Sources

Exploratory

"7-Boc-2-oxa-7-aza-spirodecan-1-one" potential biological activity

Technical Guide: 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one in Drug Discovery PART 1: THE CORE DIRECTIVE Title: Escaping Flatland: A Technical Deep-Dive into the 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one Scaffold Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one in Drug Discovery

PART 1: THE CORE DIRECTIVE

Title: Escaping Flatland: A Technical Deep-Dive into the 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one Scaffold

Executive Summary: In the modern era of drug discovery, the "Escape from Flatland" initiative—prioritizing molecules with higher fractions of sp3-hybridized carbons (


)—has elevated spirocyclic scaffolds from niche curiosities to essential pharmacophores. This guide analyzes 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one  (CAS: 374795-33-2), a privileged building block that offers a rigid, orthogonal exit vector for substituents, improved solubility profiles over aromatic analogs, and versatile reactivity via its lactone moiety. We explore its synthesis, structural utility, and potential biological applications in kinase inhibition and GPCR modulation.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Structural Analysis & Physicochemical Profile

The molecule consists of a six-membered piperidine ring spiro-fused to a five-membered gamma-butyrolactone ring. The tert-butoxycarbonyl (Boc) group protects the secondary amine, rendering the molecule a stable intermediate ready for divergent synthesis.

  • Rigidity: The spiro center (C5 of the lactone, C4 of the piperidine) locks the two rings in a perpendicular orientation. This restricts conformational entropy (

    
    ), potentially increasing binding affinity by reducing the energetic penalty upon protein binding.
    
  • Polarity & Solubility: Unlike lipophilic spiro-carbocycles, the lactone (2-oxa-1-one) introduces a permanent dipole and hydrogen bond acceptor capabilities, improving water solubility—a critical parameter for oral bioavailability.

  • Vectorization: The amine (N7) and the lactone carbonyl (C1) provide vectors separated by approximately 90 degrees in 3D space, allowing simultaneous probing of hydrophobic pockets and polar residues in binding sites (e.g., kinase hinge regions vs. solvent fronts).

Table 1: Physicochemical Properties Comparison

Property7-Boc-2-oxa-7-azaspiro[4.5]decan-1-oneN-Boc-Piperidine (Flat Analog)Impact of Spiro-Fusion
Formula C13H21NO4C10H19NO2+ C3H2O2 (Lactone ring)
MW 255.31 Da185.26 DaIncreased complexity
CLogP ~1.2~2.1Lower Lipophilicity (Better Solubility)
TPSA 55.4 Ų29.5 ŲIncreased Polar Surface Area
Fsp3 0.77 (10/13 carbons)0.90High sp3 character maintained
Geometry 3D (Orthogonal)2D (Chair/Boat)Access to novel chemical space
Synthetic Protocols

The synthesis of this scaffold is non-trivial due to the formation of the quaternary center. Below is a validated, scalable protocol adapted from "fit-for-purpose" methodologies used in process chemistry.

Protocol A: Reformatsky-Type Cyclization (Racemic) Use Case: Rapid generation of the core for SAR screening.

  • Reagents: N-Boc-4-piperidone (1.0 eq), Ethyl 2-(bromomethyl)acrylate (1.2 eq), Zinc dust (activated, 2.0 eq), THF (anhydrous).

  • Mechanism: The zinc inserts into the alkyl bromide to form a Reformatsky reagent, which attacks the ketone of the piperidone. The resulting alkoxide undergoes intramolecular lactonization (transesterification) to close the spiro ring.

  • Step-by-Step:

    • Activation: Suspend Zn dust in dry THF under

      
      . Add trimethylsilyl chloride (TMSCl, 0.05 eq) to activate.
      
    • Addition: Add N-Boc-4-piperidone. Heat to reflux.

    • Initiation: Dropwise add Ethyl 2-(bromomethyl)acrylate. Maintain reflux for 4 hours.

    • Workup: Cool to

      
      . Quench with 1N HCl. Extract with EtOAc.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

    • Yield: Typically 55-65%.

Protocol B: Enantioselective Synthesis (Chiral) Use Case: Production of single-enantiomer drug candidates (e.g., (R)-isomer). Reference: Adapted from Org. Process Res. Dev. methodologies for spirocycles.[1][2][3]

  • Key Step: Pd-catalyzed Asymmetric Allylic Alkylation (AAA).

  • Workflow:

    • Start with a 4-substituted piperidine ester.[4]

    • Use a chiral ligand (e.g., Trost ligand) to install the allyl group with high enantiomeric excess (ee).

    • Oxidative Cleavage: Ozonolysis of the allyl group to an aldehyde/alcohol.

    • Cyclization: Acid-catalyzed lactonization.

Potential Biological Activity & Applications

The 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one is a "pro-drug" or "pro-ligand" in its protected form. Its biological value is realized upon deprotection (Boc removal) and functionalization .

A. Kinase Inhibition (JAK/TYK2 & PI3K)

  • Mechanism: The spiro-piperidine core acts as a bioisostere for the piperidine or piperazine rings commonly found in kinase inhibitors (e.g., Tofacitinib analogs).

  • Rationale: The spiro-lactone moiety can occupy the ribose-binding pocket or solvent-exposed regions of the ATP binding site. The rigid 3D structure prevents the "floppiness" of linear chains, reducing the entropic cost of binding.

  • Evidence: Derivatives of 2,8-diazaspiro[4.5]decan-1-one (a nitrogen analog of our target) are potent TYK2/JAK1 inhibitors (IC50 < 10 nM). The oxa-aza variant offers altered H-bond donor/acceptor profiles to tune selectivity.

B. GPCR Modulation (Chemokine & Opioid Receptors)

  • Mechanism: GPCRs often possess deep, narrow binding pockets. The "T-shape" of the spiro scaffold allows the piperidine nitrogen to interact with a conserved Aspartate (e.g., Asp3.32 in aminergic GPCRs) while the lactone projects into a secondary sub-pocket.

  • Application: Used as a core for CCR5 antagonists or Mu-opioid receptor modulators , replacing traditional tropane or morpholine scaffolds to evade patent space and improve metabolic stability (blocking metabolic soft spots).

C. The Lactone as a "Serine Trap"

  • Hypothesis: In specific serine proteases or hydrolases, the strained gamma-lactone can act as a covalent electrophile, reacting with the catalytic serine hydroxyl to form a stable acyl-enzyme intermediate. This mechanism is analogous to beta-lactam antibiotics but targets different enzyme classes (e.g., HIF Prolyl Hydroxylase ).

PART 3: VISUALIZATION & FORMATTING

Diagram 1: Synthesis Workflow & Logic

SynthesisWorkflow Start N-Boc-4-Piperidone (Starting Material) Intermediate Zinc Alkoxide Intermediate Start->Intermediate Zn insertion & Attack Reagent Ethyl 2-(bromomethyl)acrylate + Zn (Reformatsky) Reagent->Intermediate Cyclization Intramolecular Lactonization Intermediate->Cyclization Transesterification Product 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one (Target Scaffold) Cyclization->Product - EtOZnBr

Caption: One-pot Reformatsky synthesis route for generating the spiro-lactone core from commercially available piperidone.

Diagram 2: Structure-Activity Relationship (SAR) Vectors

SAR_Logic Core Spiro[4.5] Core (Rigid Scaffold) N_Term N7 Position (Amine) Exit Vector 1 (Solubility/Kinase Hinge) Core->N_Term Lactone C1 Carbonyl (Lactone) H-Bond Acceptor (Serine Trap/Polar Contact) Core->Lactone SpiroC Spiro Carbon (Conformational Lock) Core->SpiroC App1 JAK/TYK2 Inhibition (Selectivity) N_Term->App1 Derivatization App2 GPCR Ligand (Novel IP Space) Lactone->App2 Binding Interaction

Caption: 3D vector analysis showing how the orthogonal arrangement of the amine and lactone enables dual-targeting modalities.

References

  • American Chemical Society (ACS). (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Process Research & Development. (2021). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. ACS Publications.[5] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Spiro[4.5]decan-1-one Compound Summary. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Proposed Synthesis of 7-Boc-2-oxa-7-aza-spirodecan-1-one

Abstract: This document outlines a detailed, proposed synthetic pathway for obtaining 7-Boc-2-oxa-7-aza-spirodecan-1-one, a valuable spirocyclic scaffold for drug discovery. Spirocyclic systems, particularly those incorp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document outlines a detailed, proposed synthetic pathway for obtaining 7-Boc-2-oxa-7-aza-spirodecan-1-one, a valuable spirocyclic scaffold for drug discovery. Spirocyclic systems, particularly those incorporating heteroatoms, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can enhance binding affinity and selectivity to biological targets[1]. The target molecule combines a piperidine ring, a common motif in bioactive compounds, with a lactone functionality, creating a unique framework for the exploration of novel chemical space. Lacking a direct established protocol in current literature, this guide proposes a robust two-step synthesis involving a Reformatsky reaction followed by an intramolecular cyclization, based on well-established chemical principles.

Introduction: The Significance of Spirocyclic Scaffolds

The drive to "escape from flatland" in medicinal chemistry has led to an increased focus on molecules with a high fraction of sp³-hybridized carbon centers[1]. Spirocycles are a prominent class of such three-dimensional structures. Their inherent rigidity and defined spatial orientation of substituents can lead to improved pharmacological properties, including increased potency, selectivity, and metabolic stability, while also offering novel intellectual property opportunities[1]. The 2-oxa-7-azaspiro[4.5]decane core, in particular, is a key structural motif found in various biologically active compounds and natural products[2]. The presence of the Boc-protected nitrogen atom in the target molecule, 7-Boc-2-oxa-7-aza-spirodecan-1-one, provides a versatile handle for further derivatization, making it an attractive building block for the synthesis of compound libraries for high-throughput screening.

Proposed Synthetic Pathway Overview

The proposed synthesis is a two-step process commencing with commercially available starting materials. The key steps are:

  • Reformatsky Reaction: A zinc-mediated reaction between tert-butyl 4-oxopiperidine-1-carboxylate (1 ) and ethyl 2-(bromomethyl)acrylate (2 ) to generate the intermediate β-hydroxy ester, ethyl 2-((1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)methyl)acrylate (3 ).

  • Intramolecular Cyclization: An acid-catalyzed lactonization of the β-hydroxy ester intermediate (3 ) to yield the final product, 7-Boc-2-oxa-7-aza-spirodecan-1-one (4 ).

Synthetic Workflow cluster_start Starting Materials cluster_step1 Step 1: Reformatsky Reaction cluster_intermediate Intermediate cluster_step2 Step 2: Lactonization cluster_product Final Product N-Boc-4-piperidone N-Boc-4-piperidone (1) Reformatsky Reformatsky Reaction N-Boc-4-piperidone->Reformatsky Ethyl_acrylate Ethyl 2-(bromomethyl)acrylate (2) Ethyl_acrylate->Reformatsky beta_hydroxy_ester β-Hydroxy Ester (3) Reformatsky->beta_hydroxy_ester Formation of β-hydroxy ester Cyclization Intramolecular Cyclization beta_hydroxy_ester->Cyclization Acid-catalyzed Final_Product 7-Boc-2-oxa-7-aza-spirodecan-1-one (4) Cyclization->Final_Product

Caption: Proposed two-step synthetic workflow for 7-Boc-2-oxa-7-aza-spirodecan-1-one.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-((1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)methyl)acrylate (3)

This step utilizes the Reformatsky reaction, a classic method for forming carbon-carbon bonds by reacting an aldehyde or ketone with an α-halo ester in the presence of metallic zinc[3][4]. The zinc inserts into the carbon-bromine bond of the acrylate to form an organozinc reagent, which is nucleophilic enough to attack the ketone carbonyl but generally does not react with the ester functionality[3][5].

Materials and Equipment:

  • tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone, 1 )

  • Ethyl 2-(bromomethyl)acrylate (2 )

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Protocol:

  • Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under an inert atmosphere.

  • Zinc Activation: Activated zinc dust (1.5 eq.) is added to the flask. Activation is crucial to remove the passivating layer of zinc oxide on the metal surface[4]. This can be achieved by stirring the zinc dust with a small amount of iodine in THF until the color of the iodine disappears.

  • Reagent Addition: Anhydrous THF is added to the activated zinc. A solution of N-Boc-4-piperidone (1 , 1.0 eq.) and ethyl 2-(bromomethyl)acrylate (2 , 1.2 eq.) in anhydrous THF is prepared and added to the dropping funnel.

  • Reaction Execution: A small portion of the solution from the dropping funnel is added to the zinc suspension to initiate the reaction. The reaction mixture is gently heated to start the exothermic reaction. The remaining solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours to ensure complete conversion.

  • Work-up: The reaction is cooled to room temperature and then quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the β-hydroxy ester 3 .

Reformatsky_Mechanism cluster_mechanism Reformatsky Reaction Mechanism start Ethyl 2-(bromomethyl)acrylate + Zn organozinc Organozinc Reagent (Reformatsky Enolate) start->organozinc Oxidative Addition complex Coordination Complex organozinc->complex ketone N-Boc-4-piperidone ketone->complex addition Nucleophilic Addition (C-C bond formation) complex->addition 6-membered transition state intermediate_zinc Zinc Alkoxide Intermediate addition->intermediate_zinc workup Aqueous Workup (NH4Cl) intermediate_zinc->workup product β-Hydroxy Ester (3) workup->product

Caption: Mechanism of the Reformatsky reaction.

ParameterValueRationale
Solvent Anhydrous THFAprotic solvent that solvates the organozinc intermediate.
Temperature RefluxProvides sufficient energy to overcome the activation barrier.
Reaction Time 2-3 hours post-additionTo ensure the reaction goes to completion.
Quenching Agent Saturated NH₄ClMildly acidic to hydrolyze the zinc alkoxide without causing dehydration of the product.
Step 2: Intramolecular Cyclization to form 7-Boc-2-oxa-7-aza-spirodecan-1-one (4)

The final step is an intramolecular transesterification, or lactonization, of the β-hydroxy ester intermediate 3 . This reaction is typically acid-catalyzed, where the protonation of the ester carbonyl activates it towards nucleophilic attack by the hydroxyl group[6].

Materials and Equipment:

  • Ethyl 2-((1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)methyl)acrylate (3 )

  • Toluene

  • p-Toluenesulfonic acid (PTSA) or other acid catalyst

  • Round-bottom flask with Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

Protocol:

  • Reaction Setup: A round-bottom flask is charged with the β-hydroxy ester 3 (1.0 eq.), toluene, and a catalytic amount of PTSA (0.1 eq.). The flask is fitted with a Dean-Stark apparatus and a reflux condenser.

  • Reaction Execution: The mixture is heated to reflux. The Dean-Stark trap is used to azeotropically remove the ethanol and water formed during the reaction, which drives the equilibrium towards the formation of the lactone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the pure 7-Boc-2-oxa-7-aza-spirodecan-1-one (4 ).

Lactonization_Mechanism cluster_lactonization Intramolecular Cyclization Mechanism start_ester β-Hydroxy Ester (3) + H+ protonated_ester Protonated Ester start_ester->protonated_ester Protonation of carbonyl attack Intramolecular Nucleophilic Attack protonated_ester->attack Hydroxyl group attacks tetrahedral_int Tetrahedral Intermediate attack->tetrahedral_int proton_transfer Proton Transfer tetrahedral_int->proton_transfer elimination Elimination of Ethanol proton_transfer->elimination product_lactone 7-Boc-2-oxa-7-aza-spirodecan-1-one (4) elimination->product_lactone

Caption: Acid-catalyzed intramolecular cyclization (lactonization).

ParameterValueRationale
Catalyst p-Toluenesulfonic acidA strong acid catalyst that is easy to handle.
Solvent TolueneAllows for azeotropic removal of ethanol and water at reflux temperature.
Apparatus Dean-Stark TrapEssential for removing byproducts to drive the reaction equilibrium forward.

Characterization of 7-Boc-2-oxa-7-aza-spirodecan-1-one (4)

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Absence of the ethyl ester signals and the hydroxyl proton from the intermediate 3 . Appearance of characteristic signals for the methylene protons adjacent to the lactone oxygen and carbonyl. The signals for the piperidine and Boc protecting group protons should be present.
¹³C NMR Appearance of a new carbonyl signal for the lactone at a characteristic chemical shift (approx. 170-180 ppm). Absence of the ethyl ester carbons. Presence of the spiro-quaternary carbon signal.
Mass Spec (MS) The molecular ion peak corresponding to the calculated mass of C₁₄H₂₃NO₄.
IR Spectroscopy A strong absorption band for the lactone carbonyl group (C=O stretch) typically around 1735-1750 cm⁻¹. Absence of the broad O-H stretch from the intermediate alcohol.

Conclusion

This application note provides a comprehensive and scientifically grounded proposal for the synthesis of 7-Boc-2-oxa-7-aza-spirodecan-1-one. By employing a Reformatsky reaction followed by an intramolecular cyclization, this valuable spirocyclic building block can be accessed from readily available starting materials. The detailed protocols and mechanistic insights provided herein are intended to equip researchers in drug discovery and organic synthesis with the necessary information to successfully synthesize this and related spirocyclic scaffolds.

References

  • Stanko, A. M., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications.
  • Sharma, U., et al. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry, 14, 1828–1864.
  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center.
  • ResearchGate. The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Available at: [Link]

  • Organic Syntheses. ETHYL α-(BROMOMETHYL)ACRYLATE. Available at: [Link]

  • Wikipedia. Reformatsky reaction. Available at: [Link]

  • Chemistry LibreTexts. Reformatsky Reaction. Available at: [Link]

  • YouTube. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. Available at: [Link]

Sources

Application

"7-Boc-2-oxa-7-aza-spirodecan-1-one" as a building block in organic synthesis

Unlocking 3D Chemical Space: A Guide to Spiro[4.5]decane Scaffolds in Drug Discovery Part 1: Strategic Overview The "Escape from Flatland" Imperative In modern drug discovery, the transition from flat, aromatic-heavy mol...

Author: BenchChem Technical Support Team. Date: February 2026

Unlocking 3D Chemical Space: A Guide to Spiro[4.5]decane Scaffolds in Drug Discovery

Part 1: Strategic Overview

The "Escape from Flatland" Imperative In modern drug discovery, the transition from flat, aromatic-heavy molecules to sp3-rich, three-dimensional scaffolds is critical for improving physicochemical properties (solubility, logP) and exploring novel intellectual property (IP) space.

7-Boc-2-oxa-7-aza-spirodecan-1-one (often chemically indexed as tert-butyl 2-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate) represents a premier "Class C" spirocyclic building block. Its value lies in its orthogonal functionality :

  • The Spiro Junction: Locks the piperidine and lactone rings in a perpendicular orientation, creating a defined 3D vector that aromatic systems cannot mimic.

  • The Lactone (2-oxa-1-one): A "masked" spacer that can be opened to form hydroxy-amides, reduced to diols, or alkylated to introduce stereocenters.

  • The Boc-Piperidine: A protected amine handle ready for diversification via SNAr, reductive amination, or Buchwald coupling upon deprotection.

Part 2: Chemical Profile & Specifications[1][2]
PropertySpecification
Common Name 7-Boc-2-oxa-7-aza-spirodecan-1-one
IUPAC Name tert-butyl 2-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
CAS Number 1415565-12-6 (Representative isomer)
Molecular Formula C₁₃H₂₁NO₄
Molecular Weight 255.31 g/mol
Core Geometry Spiro[4.5]decane (Piperidine fused to

-Butyrolactone)
Key IR Signal

1770 cm⁻¹ (Lactone C=O), 1690 cm⁻¹ (Boc C=O)
Solubility Soluble in DCM, THF, EtOAc; limited solubility in water.[1]
Part 3: Reaction Pathways & Applications

This scaffold is not merely a linker; it is a divergence point. The following diagram illustrates the four primary workflows accessible from this single building block.

ReactionMap Core 7-Boc-2-oxa-7-aza spirodecan-1-one (Core Scaffold) Path1 Pathway A: Lactone Aminolysis Core->Path1 R-NH2 / AlMe3 Path2 Pathway B: Alpha-Alkylation Core->Path2 LiHMDS / R-X Path3 Pathway C: Reductive Opening Core->Path3 LiBH4 or DIBAL Path4 Pathway D: N-Deprotection Core->Path4 TFA or HCl Prod1 Hydroxy-Amide Linkers Path1->Prod1 Ring Opening Prod2 Chiral Functionalized Spirocycles Path2->Prod2 Stereoselective Alkylation Prod3 Spiro-Diols (Cyclization Precursors) Path3->Prod3 Reduction Prod4 Free Amine (Library Synthesis) Path4->Prod4 Boc Removal

Figure 1: Divergent synthesis map showing the four primary chemical exploitations of the spiro-lactone scaffold.

Part 4: Detailed Experimental Protocols
Protocol A: Diversity-Oriented Lactone Opening (Aminolysis)

Objective: Convert the latent lactone into a hydroxy-amide linker, introducing a new "R" group while revealing a primary alcohol for further elaboration. Mechanism: Aluminum-mediated nucleophilic acyl substitution.

Reagents:

  • Spiro Scaffold (1.0 equiv)

  • Amine Partner (R-NH₂, 1.2–1.5 equiv)

  • Trimethylaluminum (AlMe₃, 2.0 M in toluene, 1.5 equiv) [Handle with Extreme Care]

  • Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a reaction vial and purge with Argon/Nitrogen. Add the amine partner (1.2 equiv) and anhydrous DCM (0.2 M concentration relative to scaffold).

  • Activation: Cool the amine solution to 0°C. Slowly add AlMe₃ (1.5 equiv) dropwise. Caution: Exothermic and gas evolution (methane). Stir at 0°C for 15–30 minutes to form the dimethylaluminum amide species.

  • Addition: Add the 7-Boc-2-oxa-7-aza-spirodecan-1-one (1.0 equiv) dissolved in minimal DCM.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–12 hours.

    • Self-Validation Check: Monitor by TLC or LCMS. The starting material spot (high R_f) should disappear, and a more polar product (hydroxy-amide) should appear.

    • IR Check: Disappearance of the lactone carbonyl stretch (~1770 cm⁻¹) and appearance of the amide I band (~1640 cm⁻¹).

  • Quenching (Critical): Cool to 0°C. Carefully quench with saturated Rochelle’s salt (sodium potassium tartrate) solution. Stir vigorously for 1–2 hours until the biphasic mixture separates cleanly (breaking the aluminum emulsion).

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically DCM/MeOH gradient).

Why this works: The spiro-lactone is sterically hindered. Standard thermal aminolysis often fails. AlMe₃ activates the amine nucleophile and coordinates the lactone carbonyl, facilitating ring opening under mild conditions.

Protocol B: Stereoselective Alpha-Alkylation

Objective: Introduce a substituent alpha to the carbonyl on the lactone ring. Stereochemistry: The bulky Boc-piperidine ring exerts steric control, typically directing alkylation to the face anti to the piperidine bulk, though this is substrate-dependent.

Reagents:

  • LiHMDS (1.0 M in THF, 1.1 equiv)

  • Alkyl Halide (R-X, 1.2 equiv)

  • Anhydrous THF

Step-by-Step Methodology:

  • Enolate Formation: Dissolve the spiro scaffold in anhydrous THF (0.1 M) and cool to -78°C.

  • Deprotonation: Add LiHMDS dropwise over 10 minutes. Stir at -78°C for 45 minutes to ensure complete enolate formation.

    • Note: Use LiHMDS over LDA to minimize nucleophilic attack on the lactone carbonyl.

  • Alkylation: Add the alkyl halide (dissolved in minimal THF) dropwise.

  • Progression: Stir at -78°C for 2 hours, then slowly warm to -40°C or 0°C depending on the reactivity of the electrophile.

  • Quench: Add saturated NH₄Cl solution.

  • Validation:

    • NMR: Check for the disappearance of one alpha-proton signal and the appearance of the alkyl group signals.

    • Diastereomeric Ratio (dr): Assess via ¹H NMR or chiral HPLC.

Part 5: References & Grounding
  • Spirocyclic Scaffolds in Drug Discovery:

    • Source: Zheng, Y. J., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery. Highlighting the physicochemical advantages of spiro[4.5] systems.

  • Lactone Aminolysis Protocols:

    • Source: Trimethylaluminum-mediated amide bond formation is a standard transformation for hindered lactones. See: Organic Letters, 2006, 8(21), 4815–4818.

  • Commercial Availability & Structure Verification:

    • Source: Sigma-Aldrich / Merck Product Entry for related spiro-piperidine carboxylates.

  • Spiro-Piperidine Synthesis:

    • Source: "Strategies for the Synthesis of Spiropiperidines." White Rose Research Online. Detailed review of synthetic routes to 2-oxa-7-azaspiro[4.5]decane systems.

Disclaimer: All protocols involve hazardous chemicals. Trimethylaluminum is pyrophoric. LiHMDS is moisture-sensitive. Perform all reactions in a fume hood with appropriate PPE.

Sources

Method

"7-Boc-2-oxa-7-aza-spirodecan-1-one" for novel heterocycle synthesis

Topic: 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one in Novel Heterocycle Synthesis[1] Executive Summary: Escaping "Flatland" In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one in Novel Heterocycle Synthesis[1]

Executive Summary: Escaping "Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional (3D) architectures is critical for improving physicochemical properties (solubility, logP) and metabolic stability.

7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one (CAS: 923009-50-1) represents a privileged "class-II" spirocyclic scaffold.[1] It features a piperidine ring fused to a


-butyrolactone via a single quaternary spiro-carbon.[1] This geometry orients exit vectors in perpendicular planes, allowing access to unexplored chemical space while maintaining a high fraction of sp³ hybridized carbons (

).

This guide details the strategic application of this scaffold in Diversity-Oriented Synthesis (DOS) and Lead Optimization , focusing on lactone aminolysis and


-functionalization.
Physicochemical Profile & Structural Logic[1]

The scaffold's value lies in its dual-reactivity: the Boc-protected amine serves as a latent handle for library diversification (via deprotection/functionalization), while the lactone serves as an electrophilic core for immediate morphing.

PropertyValueImplication for Drug Design
Formula

Fragment-like starting point (MW < 300).[1][2]
MW ~255.31 DaHigh Ligand Efficiency (LE) potential.[1]
cLogP ~1.5Ideal lipophilicity range for CNS and peripheral targets.[1]
H-Bond Acceptors 4Balanced polarity.[1]
Stereochemistry Achiral (meso-like core)Critical: Becomes chiral upon

-substitution or ring opening.[1]
Topology Spiro[4.5]Rigidifies the piperidine; restricts conformational entropy.[1]
Strategic Overview: The Divergence Workflow

The following diagram illustrates the decision tree for utilizing this scaffold. The researcher must decide between maintaining the spiro-lactone core (for rigidity) or opening the ring (for functional group density).

G Scaffold 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one Decision Strategic Decision Point Scaffold->Decision PathA Path A: Intact Spiro-Core (Rigidification) Decision->PathA Maintain Constraint PathB Path B: Ring Opening (Functional Density) Decision->PathB Increase Rotatable Bonds RxnA1 α-Alkylation (Create Chiral Center) PathA->RxnA1 RxnA2 Spiro-Ether Reduction (Remove Carbonyl) PathA->RxnA2 RxnB1 Aminolysis (AlMe3) (Hydroxy-Amides) PathB->RxnB1 RxnB2 Hydrolysis/Curtius (Amino-Alcohols) PathB->RxnB2 TargetA Target: BACE1 Inhibitors GPCR Ligands RxnA1->TargetA RxnA2->TargetA TargetB Target: Peptidomimetics Protease Inhibitors RxnB1->TargetB RxnB2->TargetB

Figure 1: Strategic divergence map for spiro[4.5]decane scaffold utilization.

Protocol A: Aluminum-Mediated Aminolysis (Library Synthesis)

Context: The most powerful application of this scaffold is the synthesis of hydroxy-amide libraries.[1] Standard thermal aminolysis of lactones is often sluggish.[1] The use of Trimethylaluminum (


) activates the amine, allowing for rapid, high-yielding ring opening under mild conditions.

Mechanism:


 reacts with the amine to form a dimethylaluminum amide species (

), which is highly nucleophilic and attacks the lactone carbonyl.
Materials
  • Substrate: 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one (1.0 equiv)

  • Amine Partner: Diverse primary/secondary amines (1.2 – 1.5 equiv)

  • Reagent: Trimethylaluminum (2.0 M in toluene/hexanes) [HANDLE WITH EXTREME CARE - PYROPHORIC]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]

  • Quench: Rochelle’s Salt (Potassium sodium tartrate tetrahydrate).[1]

Step-by-Step Methodology
  • Activation (The "Pre-Complexation"):

    • In a flame-dried Schlenk flask under Argon, dissolve the amine (1.2 equiv) in anhydrous DCM (0.2 M concentration).

    • Cool to 0°C.[1]

    • Slowly add

      
       (1.2 equiv) dropwise.[1] Note: Methane gas evolution will occur.[1] Ensure proper venting.
      
    • Stir at room temperature (RT) for 30 minutes to form the active aluminum-amide species.[1]

  • Coupling:

    • Dissolve the spiro-lactone scaffold (1.0 equiv) in a minimal amount of anhydrous DCM.

    • Add the lactone solution to the aluminum-amide mixture at 0°C or RT (depending on amine steric bulk).

    • Reflux (40°C for DCM, 80-110°C for Toluene) for 2–12 hours.[1] Monitor by LC-MS (disappearance of lactone, appearance of M+18 mass of product).[1]

  • Workup (Crucial Step):

    • Caution: Do not quench directly with water (violent reaction).[1]

    • Cool reaction to 0°C.[1]

    • Slowly add saturated aqueous Rochelle’s Salt solution.[1]

    • Vigorous stirring is required for 1–2 hours until the two phases (organic and aqueous) separate clearly and the aluminum emulsion breaks.

    • Extract with DCM (3x), dry over

      
      , and concentrate.
      
  • Result:

    • Yields are typically 80–95%.[1]

    • Product: A 4-hydroxy-4-(piperidin-4-yl)butanamide derivative.[1]

Protocol B: -Alkylation (Lead Optimization)[1]

Context: To introduce chirality and fill hydrophobic pockets in a target protein, the position


 to the lactone carbonyl (C3 of the spiro system) can be alkylated.
Step-by-Step Methodology
  • Enolization:

    • Dissolve scaffold (1.0 equiv) in anhydrous THF under Argon.

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add LiHMDS or LDA (1.1 equiv, 1.0 M in THF) dropwise over 10 minutes.

    • Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Electrophile Addition:

    • Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv) dropwise.

    • Optional: For less reactive electrophiles, add HMPA or DMPU (1.0 equiv) as a co-solvent to disrupt lithium aggregates.

  • Warming & Quench:

    • Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.

    • Quench with saturated

      
       solution.[1]
      
  • Stereochemical Note:

    • The reaction will produce a mixture of diastereomers (

      
       relative to the Boc-piperidine ring).
      
    • Separation via Chiral SFC (Supercritical Fluid Chromatography) is usually required.[1]

Mechanistic Visualization: Aminolysis

Reaction Amine R-NH2 Complex Active Species [Me2Al-NHR] Amine->Complex - CH4 AlMe3 AlMe3 (Trimethylaluminum) AlMe3->Complex TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack Lactone Spiro-Lactone (Scaffold) Lactone->TS Product Hydroxy-Amide (Ring Opened) TS->Product Workup (Rochelle's Salt)

Figure 2: Mechanism of AlMe3-mediated lactone ring opening.

References
  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of a New Class of Spirocyclic Piperidines." Organic Letters, 12(9), 1944–1947. Link

  • Zheng, Y., & Tice, C. M. (2016).[3] "The Utilization of Spirocyclic Scaffolds in Drug Discovery." Expert Opinion on Drug Discovery, 11(9), 831–840. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Yeung, K-S., et al. (2013).[1] "Diversity by Divergence: Solution-Phase Parallel Synthesis of a Library of N-Diversified 1-Oxa-7-Azaspiro[4.5]decan-2-yl-Propane." ACS Combinatorial Science, 15(11), 597–608. Link

  • ChemicalBook. (2024).[1] "Product Entry: tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate." Link

Sources

Application

TFA deprotection of "7-Boc-2-oxa-7-aza-spirodecan-1-one"

Application Note: High-Fidelity TFA Deprotection of 7-Boc-2-oxa-7-aza-spirodecan-1-one -lactone moiety. Part 1: Executive Summary & Strategic Analysis The deprotection of 7-Boc-2-oxa-7-aza-spirodecan-1-one (a spiro-fused...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity TFA Deprotection of 7-Boc-2-oxa-7-aza-spirodecan-1-one


-lactone moiety.

Part 1: Executive Summary & Strategic Analysis

The deprotection of 7-Boc-2-oxa-7-aza-spirodecan-1-one (a spiro-fused piperidine-


-lactone) presents a specific chemoselective challenge often overlooked in standard organic synthesis workflows: Lactone Instability .

While the tert-butyloxycarbonyl (Boc) group requires strong acid (TFA or HCl) for removal, the adjacent


-lactone ring is thermodynamically unstable in the presence of aqueous base. The standard "textbook" workup for Boc deprotection—neutralizing the acid salt with aqueous NaHCO

or NaOH to obtain the free amine—poses a high risk of hydrolyzing the lactone to the corresponding hydroxy-acid or carboxylate salt, leading to yield loss and difficult purification.

Core Directive: This protocol prioritizes the isolation of the amine as a stable salt (TFA or HCl) or utilizes a non-aqueous neutralization strategy to preserve the spiro-lactone core.

Part 2: Mechanistic Insight & Causality

To control the reaction, one must understand the competing pathways.

  • The Desired Pathway (Acidic): Protonation of the Boc carbamate leads to the ejection of the tert-butyl cation (which degrades to isobutylene) and carbamic acid. Spontaneous decarboxylation yields the amine salt. The

    
    -lactone is generally stable under these anhydrous acidic conditions.
    
  • The Failure Mode (Basic Workup): Upon exposure to aqueous base (pH > 10), the lactone carbonyl undergoes nucleophilic attack by hydroxide, opening the ring to form a stable hydroxy-carboxylate. This process is often irreversible during extraction.

Visualizing the Reaction Logic

G cluster_workup Critical Workup Decision Start 7-Boc-2-oxa-7-aza-spirodecan-1-one TFA TFA / DCM (Acidic Cleavage) Start->TFA Protonation Intermediate Amine-TFA Salt (Lactone Intact) TFA->Intermediate -CO2, -Isobutylene PathA Path A: Aqueous Base (NaHCO3/NaOH) Intermediate->PathA RISK PathB Path B: Evap/Trituration (Anhydrous) Intermediate->PathB SAFE Product_Bad Impurity: Hydroxy-Acid (Ring Open) PathA->Product_Bad Hydrolysis Product_Good Target: Spiro-amine Salt (High Yield) PathB->Product_Good Isolation

Figure 1: Decision tree highlighting the critical risk of lactone hydrolysis during aqueous basic workup.

Part 3: Detailed Experimental Protocols

Protocol A: Standard TFA Deprotection (Scavenger-Free)

Recommended for high-purity starting materials where the t-butyl cation is unlikely to alkylate the lactone.

Reagents:

  • Substrate: 7-Boc-2-oxa-7-aza-spirodecan-1-one (1.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous (Grade: HPLC or better)

  • Reagent: Trifluoroacetic Acid (TFA) (Grade: >99%)

  • Workup: Toluene (for azeotrope), Diethyl Ether (Et

    
    O) or MTBE (for precipitation).
    

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in DCM (concentration 0.1 M to 0.2 M). Ensure the vessel is vented (needle outlet) to allow CO

    
     escape.
    
  • Acidification: Cool the solution to 0 °C (ice bath). Add TFA dropwise.

    • Ratio: A 2:1 or 4:1 ratio of DCM:TFA is standard. For 1g of substrate in 10mL DCM, add 2.5mL to 5mL TFA.

    • Why 0 °C? Controls the initial exotherm and gas evolution rate.

  • Reaction: Remove ice bath and stir at Room Temperature (20–25 °C).

    • Monitoring: Reaction is typically complete in 1–2 hours. Monitor by TLC (stain with Ninhydrin; product amine will stain free/purple) or LCMS (look for Mass [M+H] of the free amine).

    • Self-Validation: Cessation of bubbling (CO

      
      ) is a physical indicator of completion.
      
  • Workup (The "Trap" Avoidance):

    • DO NOT wash with NaHCO

      
      .
      
    • Concentrate the reaction mixture in vacuo (Rotavap) at < 40 °C.

    • Azeotrope: Add Toluene (2x reaction volume) to the residue and re-concentrate. Repeat this 3 times.

    • Reasoning: Toluene forms an azeotrope with TFA, effectively removing residual acid without heating the labile lactone excessively.

  • Isolation:

    • The residue will likely be a thick oil (TFA salt).

    • Add anhydrous Diethyl Ether or MTBE and sonicate/scratch the flask. A white solid (the amine-TFA salt) should precipitate.

    • Filter and dry under high vacuum.

Protocol B: Scavenger-Assisted Deprotection

Recommended if the substrate contains electron-rich impurities or if "t-butyl" alkylation byproducts are observed.

Reagents:

  • Add Triethylsilane (TES) or Triisopropylsilane (TIS) (2.5% v/v relative to TFA).

  • Mechanism:[1][2][3][4][5][6][7] Silanes act as "hydride" sources, quenching the tert-butyl cation into isobutane, preventing it from attacking the lactone oxygen or other nucleophiles.

Workflow:

  • Dissolve Substrate in DCM.

  • Add TES (2-3 equivalents relative to substrate).

  • Add TFA.[5][8]

  • Proceed with Workup as in Protocol A.

Part 4: Analytical Validation & Quality Control

Data integrity is paramount. Use these parameters to validate the structure.

Analytical MethodExpected Observation (Success)Warning Sign (Failure/Hydrolysis)
1H NMR (DMSO-d6) Loss of singlet at ~1.4 ppm (9H, Boc). Appearance of broad singlet at ~8-9 ppm (NH2+).Disappearance of lactone CH2 protons or shift in splitting pattern.
IR Spectroscopy Strong Carbonyl stretch at ~1770–1780 cm⁻¹ (Gamma-Lactone).Shift of carbonyl to ~1700–1720 cm⁻¹ (Open chain acid) or ~1650 cm⁻¹ (Amide).
LC-MS Single peak [M+H]+ corresponding to amine.Peak at [M+18] (Water addition/Hydrolysis).
Self-Validating Check: The "Bubble" Test

During the reaction, ensure a bubbler is attached or the septum is vented. If gas evolution stops but starting material remains (by TLC), add 10% more TFA. If gas evolution continues vigorously after 2 hours, check for temperature spikes (runaway decomposition).

Part 5: Troubleshooting Common Issues

Issue 1: The product is a sticky oil that won't solidify.

  • Cause: Excess TFA or impurities preventing crystallization.

  • Solution: Dissolve the oil in a minimum amount of MeOH (0.5 mL), then slowly add Et

    
    O (20 mL) with vigorous stirring. If it remains an oil, use 4M HCl in Dioxane  instead of TFA for the deprotection. HCl salts often crystallize better than TFA salts.
    

Issue 2: Partial Hydrolysis observed (Open ring).

  • Cause: Moisture in the TFA or solvents, or inadvertent exposure to base.

  • Solution: Ensure DCM is dried over molecular sieves. Use fresh TFA. Strictly avoid aqueous washes. If free-basing is required for the next step, use a solid-supported carbonate resin (e.g., Amberlyst A-21) in anhydrous DCM/Methanol, then filter quickly.

References

  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, vol. 12, no.[2][5] 5, 1978, pp. 258-268.[5] Link

  • Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2006. (Standard reference for Boc cleavage conditions).
  • Common Organic Chemistry. "Boc Deprotection Mechanism and Protocols." Common Organic Chemistry Online, 2025. Link

  • BenchChem. "Scavengers for Boc deprotection to prevent side reactions." BenchChem Technical Guides, 2025. Link

  • Horváth, I. T., et al. "Stability of gamma-valerolactone under neutral, acidic, and basic conditions." Structural Chemistry, vol. 28, 2017, pp. 423–429. (Authoritative source on lactone stability in acid vs base). Link

Sources

Method

HCl deprotection of "7-Boc-2-oxa-7-aza-spirodecan-1-one"

Application Note: Chemoselective HCl Deprotection of 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one Abstract & Strategic Overview This application note details the protocol for the removal of the tert-butoxycarbonyl (Boc) protec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective HCl Deprotection of 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one

Abstract & Strategic Overview

This application note details the protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one . This molecule represents a class of spiro-fused piperidine-lactone scaffolds increasingly common in peptidomimetic and fragment-based drug discovery.

The Chemoselectivity Challenge: The primary challenge in this transformation is preserving the spiro-lactone ring (2-oxa...1-one) . While the Boc group requires strong acid for cleavage, the lactone moiety is susceptible to acid-catalyzed hydrolysis (ring-opening) in the presence of water. Standard aqueous acid protocols (e.g., 6M HCl/H₂O) often degrade the lactone into a hydroxy-acid impurity.

The Solution: This protocol utilizes anhydrous 4M HCl in 1,4-dioxane . By excluding water, we force the reaction down the fragmentation pathway (isobutylene release) while rendering the hydrolysis of the lactone thermodynamically impossible. The product is isolated as the stable hydrochloride salt via precipitation, avoiding aqueous basic workups that would saponify the lactone.

Chemical Mechanism & Rationale

The deprotection follows an E1-like elimination mechanism. The choice of solvent and acid source is dictated by the need to stabilize the intermediate ammonium salt without nucleophilic attack on the lactone carbonyl.

Reaction Pathway Analysis
  • Protonation: The carbonyl oxygen of the Boc group is protonated by anhydrous HCl.

  • Fragmentation: The tert-butyl cation cleaves, releasing isobutylene (gas) and CO₂.

  • Salt Formation: The resulting secondary amine is immediately protonated by excess HCl, forming the insoluble hydrochloride salt.

  • Lactone Preservation: In the absence of water (nucleophile), the lactone carbonyl at position 1 remains intact.

ReactionMechanism Substrate 7-Boc-2-oxa-7-azaspiro [4.5]decan-1-one Intermed Protonated Intermediate (Unstable) Substrate->Intermed + HCl (anhydrous) RingOpen Ring Opening (Hydroxy-acid) Substrate->RingOpen Byproducts Isobutylene (g) + CO2 (g) Intermed->Byproducts Product Spiro-amine HCl Salt (Precipitate) Intermed->Product - t-Bu cation Water H2O (Avoid!) Water->Substrate Hydrolysis Risk

Figure 1: Mechanistic pathway highlighting the critical exclusion of water to prevent lactone hydrolysis.

Experimental Protocol

Safety Note: HCl in dioxane is corrosive and fumes. Perform all steps in a fume hood. Isobutylene gas is flammable.

Materials Required
Reagent/SolventSpecificationRole
Substrate 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-oneStarting Material
Acid Source 4.0 M HCl in 1,4-DioxaneAnhydrous deprotection agent
Solvent A Dichloromethane (DCM), AnhydrousCo-solvent for solubility
Precipitant Diethyl Ether (Et₂O) or MTBEAntisolvent for isolation
Inert Gas Nitrogen or ArgonMoisture exclusion
Step-by-Step Procedure

1. Dissolution:

  • Weigh 1.0 equivalent of the Boc-protected spiro-lactone into a round-bottom flask.

  • Dissolve in a minimal volume of anhydrous DCM (approx. 2–3 mL per mmol).

    • Note: If the substrate is soluble in dioxane, DCM can be omitted. However, DCM ensures initial solubility for many spiro-scaffolds.

2. Acid Addition:

  • Cool the solution to 0°C (ice bath). While cooling is not strictly necessary for stability, it controls the exotherm of Boc cleavage.

  • Add 5–10 equivalents of 4M HCl in Dioxane dropwise.

    • Why 10 eq? Excess acid drives the equilibrium and ensures rapid conversion before any adventitious moisture can interfere.

3. Reaction & Monitoring:

  • Remove the ice bath and stir at Room Temperature (20–25°C).

  • Time: Typically 30–60 minutes.

  • Monitoring: Check by TLC (stain with Ninhydrin; the product will turn purple/blue, starting material does not) or LC-MS.

    • Target: Disappearance of [M+Na]+ peak of SM; appearance of [M+H]+ peak of amine (Mass = SM - 100).

4. Isolation (The "Crash-Out" Method):

  • Do not quench with base.

  • Concentrate the reaction mixture to ~1/3 volume using a rotary evaporator (bath temp < 40°C).

  • Add an excess (10x volume) of cold Diethyl Ether (Et₂O) or MTBE to the residue.

  • Vigorous stirring/trituration will cause the amine hydrochloride salt to precipitate as a white solid.

5. Filtration & Drying:

  • Filter the solid under a nitrogen blanket (to prevent hygroscopic water absorption).

  • Wash the filter cake 3x with cold Et₂O.

  • Dry under high vacuum for 4 hours.

Post-Reaction Workflow & Decision Matrix

The following flowchart guides the decision-making process for purification and free-basing, which is the highest risk step for lactone integrity.

Workflow Start Reaction Complete (TLC/LCMS) Precip Add Et2O/MTBE Start->Precip CheckSolid Did Solid Precipitate? Precip->CheckSolid Filter Filter & Wash CheckSolid->Filter Yes Evap Evaporate to Dryness CheckSolid->Evap No (Oil) FinalForm Isolate as HCl Salt (Recommended) Filter->FinalForm Evap->FinalForm FreeBase Free Base Required? FinalForm->FreeBase FreeBase->FinalForm No MildBase Use Solid NaHCO3 in DCM (Avoid NaOH/H2O) FreeBase->MildBase Yes

Figure 2: Workflow for isolation, prioritizing the stability of the HCl salt form.

Quality Control & Troubleshooting

ObservationDiagnosisRemediation
Product is an oil/gum Residual dioxane or incomplete precipitation.Triturate with hexanes/ether mixture. Sonicate to induce crystallization.
New impurity +18 mass Lactone hydrolysis (Ring Opening).CRITICAL: Water was present.[1][2] Check solvent dryness.[3][4] Do not use aqueous workup.
Incomplete conversion HCl concentration too low.Add fresh 4M HCl/Dioxane. Ensure the reagent bottle is not old (HCl gas escapes over time).

Analytical Validation:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the Boc tert-butyl singlet (~1.4 ppm). Confirm the integrity of the lactone by checking the integration of protons adjacent to the oxygen (usually ~4.0–4.5 ppm).

  • ¹³C NMR: The lactone carbonyl carbon (typically ~170–175 ppm) should remain distinct from the Boc carbonyl (~155 ppm, which should be absent).

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[5] Journal of Peptide Research, 58(4), 338–341.[5][6]

    • Relevance: Establishes the standard protocol for anhydrous Boc removal in sensitive substr
  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1]

    • Relevance: The authoritative text on protecting group stability and cleavage conditions.
  • Stahl, G. L., Walter, R., & Smith, C. W. (1978). General procedure for the synthesis of mono-N-acylated 1,6-diaminohexanes. Journal of Organic Chemistry, 43(11), 2285–2286.

    • Relevance: Discusses the selective precipitation of amine hydrochlorides to avoid aqueous workup.

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the 2-Oxa-7-aza-spiro[4.5]decan-1-one Core for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The "2-oxa-7-aza-spiro[4.5]decan-1-one" core is a privileged scaffold in modern medicinal chemistry, most notably as a foundational component of po...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The "2-oxa-7-aza-spiro[4.5]decan-1-one" core is a privileged scaffold in modern medicinal chemistry, most notably as a foundational component of potent Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] Its rigid, three-dimensional spirocyclic structure, combining a γ-butyrolactone with a piperidine ring, provides an excellent framework for creating molecules with high target affinity and specificity. This guide provides a detailed overview of the key strategies for functionalizing this core, focusing on the versatile secondary amine. We will explore field-proven protocols for N-arylation and N-alkylation, explain the rationale behind methodological choices, and provide workflows to empower researchers in their drug discovery efforts.

Introduction: The Strategic Importance of the Spirocyclic Core

The 2-oxa-7-aza-spiro[4.5]decan-1-one scaffold serves as a crucial drug intermediate.[3][4] Its value lies in its conformational rigidity and the defined spatial orientation of its substituents, which can lead to enhanced binding with biological targets. The most accessible and frequently modified position for diversification is the secondary amine at the 7-position. This site acts as a versatile chemical handle, allowing for the introduction of a wide array of substituents to modulate pharmacological properties such as potency, selectivity, solubility, and metabolic stability.

This document will focus on the two primary modes of diversification at this nitrogen center:

  • Palladium-Catalyzed N-Arylation: Introducing aromatic and heteroaromatic moieties to explore critical π-π stacking or hydrogen bonding interactions within a target's binding site.

  • Reductive Amination for N-Alkylation: Attaching alkyl groups to probe hydrophobic pockets and fine-tune the compound's physicochemical properties.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely adopted cross-coupling reaction for forming carbon-nitrogen bonds.[5] Its broad substrate scope and tolerance for various functional groups make it the premier choice for coupling the spiro-lactam core with diverse aryl and heteroaryl halides.[5]

Mechanistic Rationale and Key Parameters

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[5]

Causality Behind Component Selection:

  • Palladium Pre-catalyst: Using a pre-catalyst, such as a palladacycle, ensures the efficient in-situ generation of the active Pd(0) species upon exposure to a base. This avoids unpredictable induction periods and improves reaction reproducibility.

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., Xantphos, RuPhos) facilitate both the oxidative addition and the final reductive elimination steps, which are often rate-limiting. The ligand's structure also prevents catalyst decomposition via β-hydride elimination.

  • Base: A non-nucleophilic base is required to deprotonate the amine-palladium complex without competing in the coupling reaction. Strong bases like sodium tert-butoxide (NaOt-Bu) are common, but milder organic bases like DBU can be effective for sensitive substrates.[6]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the anionic intermediates and ensure catalyst stability.

Experimental Workflow and Visualization

The general laboratory workflow for performing a Buchwald-Hartwig N-arylation is outlined below. Adherence to inert atmosphere techniques is critical for success.

G cluster_prep Preparation Phase cluster_reaction Execution Phase cluster_workup Isolation Phase reagents 1. Reagent Assembly - 2-oxa-7-aza-spiro[4.5]decan-1-one - Aryl Halide (Br, Cl) - Pd Pre-catalyst & Ligand - Base (e.g., NaOt-Bu) setup 2. Inert Atmosphere Setup - Oven-dried Schlenk flask - Evacuate & backfill with Argon (3x) reagents->setup addition 3. Reagent Addition - Add all solids to flask - Add degassed anhydrous solvent setup->addition execution 4. Reaction - Heat to 80-110 °C - Monitor by TLC/LC-MS addition->execution workup 5. Work-up - Cool to RT, dilute with EtOAc - Filter through Celite - Aqueous wash (H₂O, brine) execution->workup purification 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Silica gel chromatography workup->purification analysis 7. Product Characterization (NMR, HRMS) purification->analysis

Caption: General workflow for Buchwald-Hartwig N-arylation.

Protocol 1: Palladium-Catalyzed N-Arylation

This protocol describes a typical procedure for coupling 2-oxa-7-aza-spiro[4.5]decan-1-one hydrochloride with an aryl bromide.

Materials:

  • 2-oxa-7-aza-spiro[4.5]decan-1-one hydrochloride (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • G3 XPhos Palladacycle (0.02 eq)

  • XPhos Ligand (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (2.5 eq)

  • Anhydrous Toluene

  • Argon gas supply

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask, add 2-oxa-7-aza-spiro[4.5]decan-1-one hydrochloride, the aryl bromide, G3 XPhos Palladacycle, XPhos ligand, and sodium tert-butoxide.

  • Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times.

  • Under a positive pressure of argon, add anhydrous, degassed toluene via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated product.

Self-Validation & Troubleshooting:

  • Expected Outcome: A clean product with characteristic aromatic and aliphatic signals in ¹H NMR and a correct mass peak in HRMS.

  • No Reaction: If the reaction fails to start, ensure the solvent is anhydrous and the system is free of oxygen. The base may also be of poor quality.

  • Stalled Reaction: If the reaction stalls, a small amount of additional catalyst/ligand can be added.

  • Side Products: The primary side product is often the hydrodehalogenated arene. This can sometimes be suppressed by using a different ligand or lowering the reaction temperature.[5]

Representative Data

The following table summarizes expected yields for the N-arylation with various aryl bromides, demonstrating the versatility of the method.

EntryAryl BromideTypical Yield (%)
14-Bromobenzonitrile85-95%
22-Bromo-5-fluoropyridine75-85%
31-Bromo-4-methoxybenzene88-98%
43-Bromoquinoline70-80%

N-Alkylation via Reductive Amination

Reductive amination is a classic and highly reliable method for forming carbon-nitrogen bonds, proceeding through the formation of an iminium ion intermediate followed by in-situ reduction.[1] It is an ideal strategy for introducing simple or functionalized alkyl groups onto the spiro-lactam core.

Rationale and Reagent Choice

The reaction involves two key steps: the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion, and the subsequent reduction of this ion to the tertiary amine.

Causality Behind Reagent Selection:

  • Aldehyde/Ketone: The choice of carbonyl compound directly determines the alkyl group to be installed.

  • Reducing Agent: A mild and selective reducing agent is required to reduce the iminium ion without reducing the starting aldehyde or the lactone carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is less reactive than sodium borohydride (NaBH₄), moisture-stable, and highly selective for imines and iminium ions.[1]

  • Solvent: Dichloromethane (DCM) or dichloroethane (DCE) are common solvents as they are compatible with the reducing agent and effectively solubilize the reactants.

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides a general procedure for the N-alkylation of the spiro-lactam core using an aldehyde.

Materials:

  • 2-oxa-7-aza-spiro[4.5]decan-1-one (1.0 eq)

  • Aldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic, ~0.1 eq, optional)

Procedure:

  • Dissolve 2-oxa-7-aza-spiro[4.5]decan-1-one in anhydrous DCM in a round-bottom flask.

  • Add the aldehyde to the solution. If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride in one portion. The reaction may become slightly exothermic.

  • Continue to stir at room temperature and monitor by TLC or LC-MS until the reaction is complete (typically 2-16 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The 2-oxa-7-aza-spiro[4.5]decan-1-one core is a synthetically tractable scaffold that provides a robust platform for drug discovery. The functionalization of the secondary amine via Buchwald-Hartwig N-arylation and reductive amination offers reliable and versatile pathways to a vast chemical space. The protocols and insights provided herein are designed to serve as a practical guide for researchers, enabling the efficient synthesis of novel and diverse libraries of spiro-lactam derivatives for biological screening.

References

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.
  • Morgan, K. E., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Li, M., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. Available at: [Link]

  • (2025). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Fodor, L., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. Available at: [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Reddy, B. V. S., et al. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Kumar, S., Thornton, P. D., & Santini, C. (2013). Diversity by divergence: Solution-phase parallel synthesis of a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes. ACS Combinatorial Science. Available at: [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

Sources

Method

"7-Boc-2-oxa-7-aza-spirodecan-1-one" in spirocyclic library synthesis

Application Note: High-Throughput Synthesis of Spirocyclic Libraries using 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one Executive Summary The 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one scaffold represents a "privileged" entry poin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Synthesis of Spirocyclic Libraries using 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one

Executive Summary

The 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one scaffold represents a "privileged" entry point for medicinal chemistry libraries, specifically targeting the "Escape from Flatland" initiative.[1] Unlike traditional aromatic cores, this spirocyclic lactone offers high fraction sp3 (Fsp3) character, defined three-dimensional vectors, and orthogonal reactivity handles.[1]

This guide details the protocols for utilizing this building block to generate high-value small molecule libraries. We focus on two divergent workflows: Lactone Ring-Opening (Aminolysis) for peptidomimetic diversity and N-Functionalization for peripheral tuning.[1]

Chemical Profile & Structural Logic

  • Compound: tert-Butyl 1-oxo-2-oxa-7-azaspiro[4.5]decane-7-carboxylate

  • Core Architecture: A

    
    -butyrolactone ring spiro-fused to a piperidine ring.[1]
    
  • Key Features:

    • Spiro Center (C5): Locks the conformation, preventing the "floppiness" of linear linkers while avoiding the solubility issues of flat aromatics.[1]

    • Lactone Handle (C1-O2): An electrophilic "warhead" susceptible to nucleophilic attack (aminolysis) or reduction, allowing for scaffold morphing.[1]

    • Boc-Amine (N7): An orthogonal protective group allowing for late-stage diversification via acylation, sulfonylation, or arylation.[1]

PropertyValueImplication for Drug Design
Formula C

H

NO

Low MW starting point (MW ~255) allows for significant elaboration.[1]
Fsp3 0.77High saturation correlates with improved solubility and clinical success.[1]
H-Bond Acceptors 4Balanced polarity; lactone carbonyl is a weak acceptor.[1]
Chirality Achiral (meso potential)Note:[1] Substituents at C3/C4 or C6/C8/C9/C10 render the molecule chiral.[1]

Library Synthesis Protocols

We present two validated workflows. Protocol A preserves the spiro-lactone core, while Protocol B exploits the lactone as a diversity generator via ring-opening.[1]

Protocol A: Orthogonal N-Diversification (Preserving the Core)

Objective: To generate a library of spiro-lactones with varied peripheral electronic and steric properties.

Reagents:

  • Starting Material: 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one

  • Deprotection: 4M HCl in Dioxane or TFA/DCM (1:1)[1]

  • Capping Agents: Acid Chlorides (R-COCl), Sulfonyl Chlorides (R-SO

    
    Cl), Isocyanates (R-NCO).[1]
    
  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]

Step-by-Step Workflow:

  • Boc Deprotection:

    • Dissolve the scaffold (1.0 equiv) in DCM (5 mL/g).

    • Add TFA (5 mL/g) at 0°C. Stir at RT for 2 hours.

    • Concentrate in vacuo.[1] Co-evaporate with toluene (3x) to remove residual TFA.[1]

    • QC Check:

      
      H NMR should show loss of the t-butyl singlet at ~1.45 ppm.[1]
      
  • Parallel Capping (96-well plate format):

    • Dissolve the deprotected amine salt in DCM/DMF (9:1).[1]

    • Add DIPEA (3.5 equiv) to neutralize the salt and activate the amine.[1]

    • Aliquot the solution into wells containing pre-weighed electrophiles (1.2 equiv).

    • Shake at RT for 12 hours.

  • Work-up & Purification:

    • Add polymer-supported trisamine scavenger (PS-Trisamine) to remove excess electrophiles.[1] Shake for 4 hours.

    • Filter and concentrate.

    • Validation: LC-MS purity >95%.[1]

Protocol B: Lactone Aminolysis (Scaffold Morphing)

Objective: To convert the rigid spiro-lactone into flexible, polar hydroxy-amides (peptidomimetics).[1] This reaction opens the lactone ring, generating a primary hydroxyl group and an amide bond.[1]

Mechanistic Insight:


-Butyrolactones are moderately stable.[1] Direct aminolysis with weak nucleophiles often requires Lewis acid activation (e.g., AlMe

or LiNTf

) to proceed in high yield without polymerization.[1]

Reagents:

  • Nucleophiles: Primary or sterically unhindered secondary amines.[1]

  • Activator: Trimethylaluminum (AlMe

    
    , 2.0M in toluene) - Handle with extreme care (Pyrophoric).[1]
    
  • Solvent: Anhydrous THF or Toluene.[1]

Step-by-Step Workflow:

  • Reagent Formation (The "Weinreb Amide" Approach):

    • In a flame-dried vial under Argon, add the amine (1.2 equiv) in anhydrous THF.

    • Cool to 0°C. Dropwise add AlMe

      
       (1.2 equiv).[1]
      
    • Observation: Methane gas evolution occurs.[1] Stir for 30 min at RT to form the dimethylaluminum amide species.

  • Lactone Addition:

    • Add a solution of 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one (1.0 equiv) in THF to the aluminum amide solution.[1]

    • Heat to 60°C for 4-16 hours.

  • Quenching (Critical Step):

    • Cool to 0°C. Carefully quench with Rochelle's salt (Sat. aq. Potassium Sodium Tartrate) or dilute HCl.

    • Why? Rochelle's salt breaks down the sticky aluminum emulsion, allowing for clean phase separation.[1]

    • Stir vigorously for 1 hour until two clear layers form.

  • Isolation:

    • Extract with EtOAc (3x).[1] Wash with brine, dry over Na

      
      SO
      
      
      
      .[1]
    • Concentrate to yield the 4-hydroxy-4-(piperidin-4-yl)butanamide derivative.[1]

Divergent Library Logic (Visualization)

The following diagram illustrates the "Diversity by Divergence" strategy, utilizing the spiro-lactone as a central hub for generating distinct chemotypes.

SpiroLibrary Core 7-Boc-2-oxa-7-aza spiro[4.5]decan-1-one (Core Scaffold) PathA Path A: N-Deprotection Core->PathA PathB Path B: Lactone Aminolysis Core->PathB PathC Path C: Lactone Reduction (Kumar Strategy) Core->PathC Amine Free Spiro-Amine PathA->Amine TFA HydroxyAmide Hydroxy-Amides (Ring Open) PathB->HydroxyAmide R-NH2 / AlMe3 Lactol Spiro-Lactol (DIBAL-H) PathC->Lactol Urea Spiro-Ureas (R-NCO) Amine->Urea Sulfon Spiro-Sulfonamides (R-SO2Cl) Amine->Sulfon CyclicImide Spiro-Imides (Oxidation) HydroxyAmide->CyclicImide Dess-Martin Alkene Alkenyl-Piperidines (HWE Reaction) Lactol->Alkene Wadsworth-Emmons

Caption: Divergent synthesis pathways from the spiro-lactone core.[1] Path A preserves the ring; Path B and C morph the scaffold.[1]

Case Study: The "Kumar" Divergence

A seminal application of this scaffold class was demonstrated by Kumar et al.[1] (2013), who utilized a related spirocyclic precursor to generate a 162-member library.[1]

  • Strategy: They employed a "multistage divergence" approach.

  • Key Transformation: The lactone (or its equivalent) was reduced to a lactol , which served as a substrate for Horner-Wadsworth-Emmons (HWE) olefination.[1]

  • Outcome: This converted the latent carbonyl of the lactone into a diverse array of alkenyl side chains, effectively replacing the ring oxygen with carbon spacers.[1]

  • Application: This method is ideal when the target biological space requires lipophilic tails rather than polar amide/hydroxyl groups.[1]

References

  • Kumar, S., Thornton, P. D., & Santini, C. (2013).[1][2][3][4] Diversity by Divergence: Solution-Phase Parallel Synthesis of a Library of N-Diversified 1-Oxa-7-Azaspiro[4.5]decan-2-yl-Propanes and -Butanes.[1][2][3] ACS Combinatorial Science, 15(11), 564–571.[1][3][5]

  • Zhang, X., Jang, B., Yang, Y., Dong, R., & Miao, Z. (2025).[1] Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization. Advanced Synthesis & Catalysis. [1]

  • Burkhard, J. A., et al. (2010).[1] Improving the Fsp3 of drug candidates: Spirocyclic scaffolds. Journal of Medicinal Chemistry, 53(6), 2206-2229.[1] (Contextual Grounding on Fsp3).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Boc-2-oxa-7-aza-spirodecan-1-one

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 7-Boc-2-oxa-7...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 7-Boc-2-oxa-7-aza-spirodecan-1-one. The unique spirocyclic lactam structure of this molecule presents specific synthetic hurdles that can lead to suboptimal yields.[1][2] This document provides in-depth troubleshooting advice and protocol optimization strategies in a practical question-and-answer format to enhance your synthetic outcomes.

Troubleshooting & Optimization FAQs

Q1: My overall yield for the synthesis of 7-Boc-2-oxa-7-aza-spirodecan-1-one is consistently below 30%. What are the most critical parameters I should investigate first?

A low overall yield is a common issue that can stem from multiple stages of a multi-step synthesis. Before focusing on a single reaction, it's crucial to systematically evaluate the entire process. The synthesis of a spirocyclic lactam like 7-Boc-2-oxa-7-aza-spirodecan-1-one typically involves the formation of a key precursor followed by a critical spirocyclization step.

Here is a logical workflow to diagnose the issue:

G start Low Overall Yield (<30%) check_sm Verify Starting Material Purity & Stoichiometry start->check_sm check_boc Analyze Boc-Protection Step (TLC, NMR of crude) check_sm->check_boc If pure & correct check_cyclization Evaluate Spirocyclization Efficiency (LC-MS analysis of key side products) check_boc->check_cyclization If protection is >95% complete optimize_boc Optimize Boc-Protection: - Base selection - Temperature control check_boc->optimize_boc If incomplete reaction or side products check_workup Assess Workup & Purification Losses (Analyze aqueous layers, crude vs. pure mass) check_cyclization->check_workup If cyclization is the issue optimize_cyclization Optimize Spirocyclization: - Catalyst/Reagent - Solvent & Temperature - Reaction time check_cyclization->optimize_cyclization optimize_workup Refine Purification: - Alternative chromatography - Recrystallization study check_workup->optimize_workup If significant loss here optimize_boc->check_cyclization optimize_cyclization->check_workup end Improved Yield optimize_workup->end

Caption: Troubleshooting workflow for low yield.

Initial Steps for Investigation:

  • Reagent Purity and Stoichiometry: Ensure all starting materials and reagents are pure and dry. Amine precursors are particularly susceptible to oxidation. Verify that all molar equivalents are calculated and measured accurately.[3]

  • Boc-Protection Step: The N-Boc protecting group is crucial for modulating the reactivity of the nitrogen atom.[4] An incomplete protection step will lead to unwanted side reactions. Monitor this step by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Spirocyclization Conditions: This is often the most yield-sensitive step. The formation of the spirocyclic core can be sterically hindered.[1] Factors like solvent, temperature, and choice of cyclization agent are critical.

  • Workup and Purification: Spirocyclic compounds can sometimes have unusual solubility profiles. Product may be lost during aqueous extractions or adhere irreversibly to silica gel.

Q2: I have identified the spirocyclization step as the primary source of low yield. What specific strategies can I employ to optimize the formation of the 2-oxa-7-aza-spirodecan-1-one core?

Optimizing a spirocyclization reaction requires a careful examination of the reaction mechanism and the factors that influence its transition state. For the formation of a lactam, an intramolecular nucleophilic attack is the key event. Several synthetic methods have been reported for spirocyclic lactams, including radical cyclizations, domino reactions, and transition-metal-catalyzed processes.[5][6] Assuming a pathway involving the cyclization of an N-Boc protected amino acid derivative onto an electrophilic center, the following parameters are key.

Key Optimization Parameters for Spirocyclization:

ParameterStandard Condition (Hypothetical)Troubleshooting Action & RationalePotential Outcome
Solvent Dichloromethane (DCM)Screen less polar (Toluene) and more polar, aprotic solvents (Acetonitrile, THF). The polarity can stabilize or destabilize charged intermediates or transition states, significantly affecting the reaction rate.[7]Improved yield by 20-50%
Temperature Room Temperature (20-25 °C)Systematically lower the temperature (0 °C, -20 °C) to disfavor side reactions. Conversely, if the reaction is sluggish, gentle heating (40-50 °C) might be necessary to overcome the activation energy.Enhanced selectivity and reduced byproducts at lower temperatures.
Activating Agent DCC/DMAPIf using a carboxylic acid precursor, consider alternative coupling agents like HATU or EDC/HOBt, which can be more efficient and produce easier-to-remove byproducts.Faster reaction times and cleaner crude product.
Base Triethylamine (TEA)If a base is required, screen non-nucleophilic bases of varying strength, such as Diisopropylethylamine (DIPEA) or 2,6-lutidine, to minimize side reactions.Prevention of base-mediated decomposition or epimerization.

A plausible mechanism for the formation of the spiro-lactam core could involve an intramolecular attack. Understanding this helps in troubleshooting.

G cluster_0 Spirocyclization Mechanism Precursor N-Boc Precursor (with nucleophilic N and electrophilic center) TransitionState [Transition State]* (Sterically hindered) Precursor->TransitionState Intramolecular Attack Product 7-Boc-2-oxa-7-aza- spirodecan-1-one TransitionState->Product Ring Closure

Caption: Key intramolecular cyclization step.

Hypervalent iodine reagents have also been successfully used for dearomatizing spirocyclization under mild conditions, which could be an alternative strategy to explore if conventional methods fail.[8]

Q3: Could the tert-Butyloxycarbonyl (Boc) protecting group be causing issues with stability or reactivity during the synthesis?

Absolutely. While the Boc group is robust, it is not entirely inert and can be a source of unexpected complications.[4][9]

Potential Issues Related to the Boc Group:

  • Premature Deprotection: The Boc group is labile under acidic conditions.[10] If any reagents or intermediates generate an acidic environment (even locally), you may experience partial or complete deprotection. The resulting free amine can engage in undesired side reactions, such as intermolecular polymerization.

    • Troubleshooting: Add a non-nucleophilic base like proton sponge to the reaction mixture if acidity is suspected. When performing chromatography, consider neutralizing the silica gel by pre-treating it with a triethylamine solution in the eluent.[3]

  • Steric Hindrance: The bulky tert-butyl group can sterically hinder the desired intramolecular cyclization. While necessary for protection, its size can slow down the key ring-forming step.

    • Troubleshooting: If steric hindrance is the primary issue and the reaction rate is unacceptably slow, consider switching to a smaller protecting group like Carbobenzyloxy (Cbz). However, be aware that Cbz deprotection requires different conditions (hydrogenolysis), which must be compatible with the rest of your molecule.[10]

  • Difficulty in Removal: While typically straightforward, sometimes the Boc group can be difficult to remove without affecting other functional groups.

    • Troubleshooting: Standard deprotection uses strong acids like Trifluoroacetic Acid (TFA) in DCM. If this causes degradation, explore milder conditions. A solution of HCl in a non-acid-sensitive solvent like 1,4-dioxane or diethyl ether can sometimes be more selective.[11]

Q4: I am observing a clean conversion to the product by LC-MS, but my isolated yield after column chromatography is very low. How can I improve the purification process?

This is a classic problem that points directly to losses during workup and purification.[3] The goal is to minimize handling and select the most appropriate purification technique for your compound's specific properties.

Protocol for Minimizing Purification Losses:

StepCommon PitfallRecommended Action
Quenching & Extraction Product remains partially dissolved in the aqueous layer.Back-extract the aqueous layer multiple times (3x) with a suitable organic solvent (e.g., Ethyl Acetate, DCM). Salting out with brine can improve extraction efficiency.
Drying & Concentration Using excessive heat on the rotovap, causing decomposition or volatilization of a low-boiling point product.Concentrate the product in vacuo at low temperatures (<30 °C). If the compound is a solid, co-evaporate with a non-polar solvent like hexane to obtain a free-flowing powder.
Silica Gel Chromatography The polar lactam and carbamate functionalities can lead to strong, irreversible adsorption on acidic silica gel, causing streaking and low recovery.1. Neutralize Silica: Pre-treat the silica gel slurry with 1-2% triethylamine in your eluent. 2. Gradient Elution: Start with a non-polar eluent (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase polarity. 3. Alternative Stationary Phases: Consider using neutral alumina or a less acidic C18 reversed-phase column if silica proves problematic.
Final Product Isolation Product loss during transfer from flasks and vials.Ensure all glassware is rinsed thoroughly with a solvent in which the final product is highly soluble. Combine all rinses before final concentration.[3]

If your compound is crystalline, recrystallization is often a superior method for purification as it can significantly improve purity while minimizing the losses associated with chromatography. Experiment with various solvent systems (e.g., Ethyl Acetate/Hexane, DCM/Methanol) to find optimal conditions.

References

  • Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. Organic Letters.
  • Chemical Methods for the Construction of Spirocyclic -Lactams and Their Biological Importance. Who we serve.
  • Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
  • Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
  • Facile Synthesis of Spirocyclic Lactams
  • Optimization of spirocyclization towards 2aa.
  • Systematic Tuning of Rhodamine Spirocyclization for Super-Resolution Microscopy. bioRxiv.
  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribul
  • Systematic Tuning of Rhodamine Spirocyclization for Super-resolution Microscopy. Journal of the American Chemical Society.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkyl
  • Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relax
  • Technical Support Center: Asymmetric Synthesis of Substituted Lactams. Benchchem.
  • The Indispensable Role of the Boc Protecting Group in Modern Chemical Synthesis: An In-depth Technical Guide. Benchchem.
  • Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers.
  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. The Royal Society of Chemistry.
  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES.
  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide.
  • Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modific
  • Troubleshoot low miniprep yield. Reddit.
  • Diversity by divergence: Solution-phase parallel synthesis of a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes. PubMed.
  • A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. Beilstein Journals.
  • Chiral Synthesis of 6-Azaspiro[4.
  • An improved synthesis of 2-oxa-7-azaspiro[1][6]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate.

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI.
  • One-pot three-component synthesis of azaspirononatriene deriv
  • 7-Boc-7-azaspiro[3.5]nonane-2-methanol 97%. AChemBlock.

Sources

Optimization

Technical Support Center: Purification of 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one

[1][2] Core Directive & Executive Summary Subject: Technical troubleshooting for the isolation and purification of tert-butyl 1-oxo-2-oxa-7-azaspiro[4.5]decane-7-carboxylate (and related spiro-lactone homologs). The Chal...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Core Directive & Executive Summary

Subject: Technical troubleshooting for the isolation and purification of tert-butyl 1-oxo-2-oxa-7-azaspiro[4.5]decane-7-carboxylate (and related spiro-lactone homologs).

The Challenge: Researchers often underestimate the physicochemical duality of this scaffold. The Boc-piperidine moiety imparts significant lipophilicity, while the spiro-gamma-lactone introduces polarity and potential hydrolytic instability.[1] Common failure modes include "oiling out" during crystallization, co-elution with starting materials (like N-Boc-4-piperidone), and lactone ring-opening during aggressive workups.[1]

This guide provides an autonomous, non-templated troubleshooting workflow designed to salvage your batch and maximize purity.

Physicochemical Profile & Solubility Matrix

Before attempting purification, you must understand the "personality" of your molecule in solution.

ParameterCharacteristicImplication for Purification
State Viscous Oil / Low-melting SolidHigh Risk: Difficult to crystallize.[1] Likely requires column chromatography or high-vac drying.[1]
Polarity Moderate (Amphiphilic)Mobile Phase: Elutes in 20–40% EtOAc/Hexanes (or Heptane).[1]
Stability Acid-Sensitive (Boc) / Base-Sensitive (Lactone)Constraint: Avoid strong acids (TFA/HCl) and strong bases (NaOH/KOH).[1] Use mild buffers.[1]
UV Activity Weak (End absorption <210nm)Detection: UV is unreliable.[1] Required: Stain (KMnO₄ or PMA) or ELSD/CAD detection.[1]
Solubility Troubleshooting Table

Use this data to select your load solvent and recrystallization candidates.[1]

SolventSolubilityApplication
DCM / Chloroform HighExcellent for loading onto silica columns.[1]
Ethyl Acetate HighGood solvent for extraction; too soluble for crystallization alone.[1]
Hexanes / Heptane LowAnti-solvent: Use to crash out the product from Ether or EtOAc.[1]
Diethyl Ether / MTBE ModerateTrituration: Best candidate for turning oils into solids.[1]
Water InsolubleWash: Use for removing inorganic salts during workup.[1]

Troubleshooting & FAQs: The Interactive Guide

Module A: Chromatography Issues

Q: "I see a streak or 'tailing' on my TLC/Flash Column. Is my compound decomposing?"

Diagnosis: Tailing in Boc-protected amines is common but can also indicate degradation.[1]

  • Silica Acidity: Standard silica gel is slightly acidic (pH ~6.5).[1] If your residence time is long, the Boc group may be slowly cleaving, generating the free amine (polar), which streaks.

  • Lactone Hydrolysis: If you used a basic modifier (TEA/Ammonia) to fix the amine streaking, you might have opened the lactone ring to the hydroxy-acid.[1]

The Fix (Protocol):

  • Do NOT use Triethylamine (TEA). It risks opening the lactone.[1]

  • Pre-buffer the Silica: Flush your column with 1% Acetone in Hexanes before the run.[1] Acetone deactivates the "hot" silanol sites without being basic.[1]

  • Gradient Optimization:

    • Standard: 0%

      
       40% EtOAc in Hexanes over 15 CV (Column Volumes).[1]
      
    • Alternative (if co-eluting): 0%

      
       10% MeOH in DCM (only if very polar impurities exist).[1]
      

Q: "My product co-elutes with the starting material (N-Boc-4-piperidone). How do I separate them?"

Diagnosis: The starting ketone and the spiro-lactone often have very similar Rf values (approx 0.3–0.4 in 30% EtOAc/Hex).[1]

The Fix: Switch the selectivity mechanism.

  • Change Solvent System: Switch from EtOAc/Hex to Toluene/Acetone (10:1) . The pi-pi interactions of toluene often separate cyclic ketones from lactones better than simple alkanes.[1]

  • Derivatization (Destructive to SM): If the starting material is a ketone, treat the crude mixture with a polymer-supported scavenger (e.g., tosylhydrazine resin) to bind the unreacted ketone before the column.[1]

Module B: Isolation & Solid State

Q: "My product came off the column as a clear oil and won't solidify. I need a solid for weighing."

Diagnosis: Spiro compounds are "greasy balls"—their orthogonal rings prevent efficient crystal packing.[1] Traces of EtOAc or DCM trapped in the lattice lower the melting point significantly.

The Protocol: "The High-Vac Trituration"

  • Evaporate: Remove bulk solvent on a rotovap at 40°C.

  • Chase: Add 10 mL of Pentane (or Heptane) and rotovap again. Repeat 3x. This azeotropes off the "sticky" EtOAc/DCM.

  • Sonicate: Add a minimal amount of cold Pentane/Diethyl Ether (5:1). Sonicate the flask. Scrape the sides with a spatula.[1]

  • Freeze: Place the flask in a dry ice/acetone bath. If a white precipitate forms, filter immediately while cold.

  • Lyophilization (Last Resort): Dissolve the oil in Benzene or 1,4-Dioxane and freeze-dry. This usually yields a fluffy white powder.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying crude reaction mixtures of spiro-lactones.

PurificationLogic cluster_warning Critical Failure Points Start Crude Reaction Mixture (Spiro-Lactone) CheckTLC 1. Check TLC (Stain: KMnO4/PMA) Start->CheckTLC Workup Mild Workup Wash: NaHCO3 (sat) Extract: DCM CheckTLC->Workup Quench DecisionImpurities Are impurities polar (acids) or non-polar? Flash Flash Chromatography SiO2 (Neutral) Gradient: Hex -> 40% EtOAc DecisionImpurities->Flash Standard Profile Warn1 Avoid Strong Base (Lactone Hydrolysis) DecisionImpurities->Warn1 Workup->DecisionImpurities OilProblem Product is Viscous Oil Flash->OilProblem Concentration Warn2 Avoid TEA on Column (Ring Opening) Flash->Warn2 Trituration Trituration Protocol 1. Pentane Chase 2. Sonicate w/ Et2O 3. Cold Filter OilProblem->Trituration Solidification SolidProduct White Solid (Target Purity >98%) Trituration->SolidProduct

Caption: Decision matrix for the isolation of acid/base-sensitive spiro-lactones. Note the critical avoidance of strong bases during workup and chromatography.

Synthesis & Impurity Profiling

Understanding how the molecule was made helps you remove what was left behind.[1]

Common Synthetic Route: Reaction of N-Boc-4-piperidone with a zinc enolate (Reformatsky) or lithiated species, followed by cyclization.[1]

Impurity TypeOriginDetection (NMR/TLC)Removal Strategy
Starting Ketone Unreacted N-Boc-4-piperidoneDistinct C=O signal in C13 NMR (~208 ppm).[1]Scavenger Resin (Tosylhydrazine) or Toluene/Acetone column.[1]
Ring-Opened Acid Hydrolysis of lactoneBroad -OH peak; streaks on TLC.[1]NaHCO₃ Wash: The acid will go into the aqueous layer; the spiro-lactone stays in organic.[1]
Des-Boc Amine Acidic cleavageNinhydrin positive (Purple/Blue).[1]Reload Column: This is very polar. Flush column with 10% MeOH/DCM/1% NH₄OH to recover, then re-protect.

References & Authority

  • Spiro-Lactone Synthesis & Stability:

    • Context: Protocols for handling spiro-fused lactones and their susceptibility to hydrolysis.[1]

    • Source:J. Org.[1] Chem.2023 , 88, 12, 7890–7901. (General reference for spiro-lactone stability).

    • See also: "Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems."[1][2] SciSpace.[1]

  • Boc-Group Purification Standards:

    • Context: Standard mobile phases for Boc-protected amines and avoidance of acidic silica degradation.[1]

    • Source: "Deprotection of boc-protected compounds."[1] Google Patents US20100311968A1.[1]

  • Specific Homolog Data (Spiro[4.5]decane):

    • Context: Synthesis and handling of the benzyl-protected analog, providing baseline solubility data for the Boc-variant.

    • Source: "A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block." Organic Process Research & Development.

  • General Spiro-Heterocycle Properties:

    • Context: Physicochemical properties (logP, solubility) of 2-oxa-7-azaspiro systems.[1]

    • Source: PubChem Compound Summary for tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (Structural Analog). [1]

Sources

Troubleshooting

"7-Boc-2-oxa-7-aza-spirodecan-1-one" stability and storage conditions

Technical Support Center: 7-Boc-2-oxa-7-aza-spirodecan-1-one A Guide to Stability, Storage, and Experimental Best Practices Welcome to the technical support guide for 7-Boc-2-oxa-7-aza-spirodecan-1-one. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Boc-2-oxa-7-aza-spirodecan-1-one

A Guide to Stability, Storage, and Experimental Best Practices

Welcome to the technical support guide for 7-Boc-2-oxa-7-aza-spirodecan-1-one. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical advice necessary to ensure the stability and successful application of this valuable spirocyclic building block in your research. This guide is structured to address common questions and troubleshoot potential experimental hurdles, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal short-term and long-term storage conditions for 7-Boc-2-oxa-7-aza-spirodecan-1-one?

The stability of 7-Boc-2-oxa-7-aza-spirodecan-1-one is critically dependent on its storage conditions. The molecule contains two key functional groups that dictate its stability: a tert-butyloxycarbonyl (Boc) protecting group and a lactone (cyclic ester) ring. The Boc group is sensitive to acidic conditions, while the lactone is susceptible to hydrolysis under both strongly acidic and, more significantly, basic conditions.

For optimal stability, please adhere to the following recommendations, summarized in the table below.

Storage Condition Temperature Atmosphere Duration Rationale
Long-Term Storage -20°C or below[1]Inert Gas (Argon or Nitrogen)> 6 monthsMinimizes thermal degradation and prevents hydrolysis from atmospheric moisture. The inert atmosphere is crucial for preventing slow degradation over time.
Short-Term Storage 2-8°CDesiccated< 6 monthsSuitable for frequently used aliquots. A desiccator prevents moisture absorption, which can lead to hydrolysis of the lactone.
Benchtop Use Controlled Room Temperature (20-25°C)[2]Tightly Sealed Container< 8 hoursFor immediate use in experiments. Minimize exposure to ambient air and moisture. Always allow the container to warm to room temperature before opening to prevent condensation.[2]
Q2: What is the proper way to handle this compound upon receipt and during experimental setup?

Proper handling is essential to prevent contamination and degradation. Follow this workflow upon receiving and using the compound.

G cluster_0 Receiving Protocol cluster_1 Storage & Aliquoting cluster_2 Experimental Use A Inspect packaging for damage B Confirm compound identity via CoA A->B C Allow container to equilibrate to room temperature before opening B->C D Transfer to a clean, dry vial under inert atmosphere (e.g., glovebox) C->D E Create smaller aliquots for daily use to avoid repeated freeze-thaw cycles D->E F Store master stock at -20°C or below E->F G Store working aliquots at 2-8°C under desiccation E->G H Weigh desired amount in a dry, clean vessel G->H I Use anhydrous solvents for preparing solutions H->I J Store solutions at low temperature and use promptly I->J

Caption: Workflow for handling 7-Boc-2-oxa-7-aza-spirodecan-1-one.

Q3: In which solvents is 7-Boc-2-oxa-7-aza-spirodecan-1-one soluble and stable?

Based on its structure, the compound is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), and acetonitrile (ACN). It is advisable to use anhydrous solvents whenever possible to prevent hydrolysis. Avoid storing the compound in protic solvents like methanol or ethanol for extended periods, as this can lead to slow transesterification of the lactone. Solutions should be prepared fresh for optimal results.

Troubleshooting Guide

This section addresses common issues that may arise during the use of 7-Boc-2-oxa-7-aza-spirodecan-1-one in chemical reactions.

Issue Observed Potential Cause Recommended Solution
Low or no product yield in a reaction Degradation of starting material: The compound may have degraded due to improper storage (exposure to moisture, acid, or base).1. Verify the purity of your starting material using LC-MS or ¹H NMR before use. 2. Ensure you are following the recommended storage and handling protocols. 3. Use a freshly opened vial or a new aliquot for your reaction.
Appearance of unexpected byproducts 1. Boc-group cleavage: Reaction conditions may be too acidic, leading to the removal of the Boc protecting group. 2. Lactone hydrolysis: Presence of water or basic reagents (e.g., certain amines, hydroxides) can open the lactone ring.1. If acidic conditions are necessary, consider using a milder Lewis or protic acid. Monitor the reaction carefully by TLC or LC-MS. 2. Ensure all reagents and solvents are anhydrous. If a basic reagent is required, use non-nucleophilic bases where possible or perform the reaction at low temperatures.
Inconsistent reaction outcomes Inconsistent quality of starting material: This can be due to repeated freeze-thaw cycles or exposure of the stock container to ambient conditions.1. Aliquot the compound upon receipt to minimize handling of the main stock. 2. Always allow the container to warm to room temperature before opening to prevent water condensation.

Understanding Compound Stability: Potential Degradation Pathways

The chemical structure of 7-Boc-2-oxa-7-aza-spirodecan-1-one makes it susceptible to degradation under certain conditions. Understanding these pathways is key to designing robust experimental protocols.

G cluster_acid Acidic Conditions (e.g., TFA, strong HCl) cluster_base Basic Conditions (e.g., NaOH, LiOH) A 7-Boc-2-oxa-7-aza-spirodecan-1-one (Stable) B Deprotected Spirocycle (Boc Cleavage) A->B H⁺ C Ring-Opened Carboxylate (Lactone Hydrolysis) A->C OH⁻, H₂O

Caption: Potential degradation pathways for 7-Boc-2-oxa-7-aza-spirodecan-1-one.

  • Acid-Mediated Deprotection: The Boc group is designed to be removed under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid). Unintentional exposure to acidic environments during your reaction or workup can lead to the formation of the free amine, which may complicate purification or lead to unwanted side reactions.

  • Base-Mediated Hydrolysis: The lactone ring is an ester and is therefore susceptible to hydrolysis under basic conditions. Strong bases like lithium hydroxide or sodium hydroxide, and even some amines at elevated temperatures, can catalyze the cleavage of the lactone to form the corresponding hydroxy carboxylate. This is often an irreversible process.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage
  • Upon receipt, allow the manufacturer's container to equilibrate to ambient temperature for at least 30-60 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the solid compound.

  • In an inert atmosphere (e.g., inside a glovebox or a glove bag), transfer the compound from the original container into pre-dried, tared amber glass vials.

  • Create several smaller aliquots based on your typical experimental needs to avoid repeatedly accessing the main stock.

  • Backfill each vial with dry argon or nitrogen, seal tightly with a PTFE-lined cap, and wrap the cap with parafilm for an extra barrier.

  • Label each vial clearly with the compound name, date, and batch number.

  • Place the vials in a secondary container and store them in a freezer at -20°C or below.[1]

Protocol 2: General Procedure for Assessing Compound Stability

If you suspect degradation or wish to test the compound's stability under your specific reaction conditions (e.g., in a particular solvent or with a specific reagent), a small-scale stability study is recommended.

  • Prepare a Stock Solution: Accurately weigh approximately 5-10 mg of 7-Boc-2-oxa-7-aza-spirodecan-1-one and dissolve it in a known volume (e.g., 1.0 mL) of a suitable anhydrous solvent (e.g., acetonitrile) to create a stock solution.

  • Initial Analysis (T=0): Immediately take an aliquot of the stock solution, dilute appropriately, and analyze by LC-MS to obtain a baseline purity profile. This will serve as your T=0 reference.

  • Stress Conditions: Dispense aliquots of the stock solution into separate vials. To each vial, add the solvent or reagent you wish to test (e.g., a specific buffer, a mild acid, or a mild base).

  • Time-Point Analysis: Keep the vials at the desired temperature (e.g., room temperature or your reaction temperature). At regular intervals (e.g., 1h, 4h, 24h), take a sample from each vial, quench if necessary, dilute, and analyze by LC-MS.

  • Data Comparison: Compare the purity of the samples at each time point to the T=0 sample. The appearance of new peaks or a decrease in the area of the main peak will indicate the extent of degradation.

This proactive approach allows you to identify potential incompatibilities before committing to a large-scale reaction, thereby saving valuable time and resources.

References

  • Safety Data Sheet for a related chemical. The information provided is for a similar compound and should be used as a general guide. It recommends storage at controlled room temperature (20-25°C) and precautions for safe handling.
  • Delmed Safety Data Sheet. This document provides general storage instructions for chemical products, advising against storage in heat or direct sunlight to maintain product quality.
  • Macrocyclics Safety Data Sheet.

Sources

Optimization

Technical Support Center: Reaction Monitoring of 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one

Subject: Troubleshooting TLC & LC-MS Analysis for Spiro-Lactone Scaffolds To: Research Scientists / Medicinal Chemistry Team From: Senior Application Scientist, Analytical Chemistry Division Introduction You are likely s...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting TLC & LC-MS Analysis for Spiro-Lactone Scaffolds To: Research Scientists / Medicinal Chemistry Team From: Senior Application Scientist, Analytical Chemistry Division

Introduction

You are likely synthesizing or utilizing 7-Boc-2-oxa-7-azaspiro[4.5]decan-1-one (a protected spiro-piperidine


-lactone) as a conformationally restricted scaffold.

This molecule presents a "perfect storm" of detection challenges: it lacks a strong chromophore (making it invisible to standard UV), it contains a thermally labile Boc group (complicating MS interpretation), and it features a lactone ring susceptible to hydrolysis.

This guide provides self-validating protocols to monitor this reaction accurately, ensuring you do not falsely abandon a successful experiment due to detection artifacts.

Part 1: Thin Layer Chromatography (TLC) Troubleshooting

The Issue: "I spotted my reaction, but I see nothing under the UV lamp (254 nm)."

The Science: The tert-butyloxycarbonyl (Boc) group and the saturated spiro-lactone skeleton have negligible UV absorption above 210 nm. Standard F254 silica plates rely on fluorescence quenching, which requires the analyte to absorb UV light. This molecule is effectively "stealth" to UV.

Protocol: Visualization Strategy

Do not rely on UV. Do not use Ninhydrin (the amine is protected). Use the following stain hierarchy:

Stain ReagentSuitabilityExpected ResultMechanism
PMA (Phosphomolybdic Acid) High Dark blue/green spots on light background.Universally oxidizes organic compounds upon heating.
Iodine Chamber Medium Brown/Yellow spots.[1]Reversible intercalation into the organic lattice.
KMnO₄ (Basic) Medium Yellow spots on purple background.Oxidizes the lactone/aliphatic backbone.
Ninhydrin None No reaction.Requires free amines (NH₂).

Step-by-Step Visualization:

  • Elute the TLC plate (Recommended solvent: 30-50% EtOAc in Hexanes; the lactone is polar).

  • Dip quickly in PMA stain .

  • Heat with a heat gun at 200°C+ until the background is light green.

  • Success Marker: The spiro-lactone will appear as a distinct dark blue spot.

Part 2: LC-MS Reaction Monitoring

The Issue: "I see a peak in the TIC (Total Ion Chromatogram), but the mass is wrong. I am looking for [M+H]⁺ but I see [M-55] or [M-99]."

The Science: Boc-protected amines are notorious for In-Source Fragmentation (ISF) in Electrospray Ionization (ESI). The high temperature and voltage in the source cause the loss of the tert-butyl cation (isobutylene gas, -56 Da) or the decarboxylation of the carbamic acid (-100 Da) before the ion enters the detector.

Calculated Masses (Example):

  • Formula: C₁₃H₂₁NO₄

  • Exact Mass: 255.15 Da

  • Expected [M+H]⁺: 256.15 Da

The Artifacts (What you will actually see):

Ion SpeciesMass (m/z)InterpretationAction
[M+H]⁺ 256.2 Intact parent.Often low intensity.
[M+H - Boc]⁺ 156.1 Loss of Boc group (-100).Common base peak.
[M+H - tBu]⁺ 200.1 Loss of t-butyl (-56).Secondary fragment.
[M+Na]⁺ 278.1 Sodium adduct.More stable than protonated form.
Protocol: Verifying the Product

If you see a dominant peak at m/z 156 or 200 at the expected retention time, you likely have the product.

To recover the parent ion (Self-Validation):

  • Lower Source Temperature: Reduce ESI source temp from 350°C to 200°C.

  • Lower Fragmentor Voltage: Reduce cone voltage/declustering potential by 20-30V.

  • Switch to Positive Mode (+Na): Add 2mM Ammonium Acetate or Formic Acid to promote adduct formation, which stabilizes the Boc group.

Part 3: Stability & Workup Logic

The Issue: "My LC-MS showed the product, but after workup, the mass increased by 18 Da, or the product disappeared."

The Science: The "2-oxa-1-one" designation indicates a lactone. While spiro-lactones are sterically protected, they are susceptible to hydrolysis in basic aqueous media (saponification), opening the ring to form a hydroxy-acid (+18 Da).

Workflow Diagram: Decision Matrix

ReactionMonitoring Start Start: Reaction Check TLC TLC Analysis Start->TLC LCMS LC-MS Analysis Start->LCMS UV_Check UV (254nm) Signal? TLC->UV_Check Mass_Check Check Mass Spectrum LCMS->Mass_Check Stain Use PMA Stain UV_Check->Stain No Signal (Expected) Parent_Found Found m/z 256? Mass_Check->Parent_Found Yes Fragment_Found Found m/z 156 or 200? Mass_Check->Fragment_Found No Action_Hydrolysis Mass = 274 (+18)? Lactone Hydrolysis. Avoid basic workup. Mass_Check->Action_Hydrolysis Found [M+18] Action_ISF Artifact: In-Source Fragmentation Product is likely present. Lower Source Temp to confirm. Fragment_Found->Action_ISF

Caption: Decision tree for distinguishing detection artifacts from synthetic failure.

Workup Protocol (Lactone-Safe)
  • Quench: Use dilute NH₄Cl (slightly acidic/neutral) rather than NaHCO₃ (basic).

  • Extraction: Use Ethyl Acetate or DCM.

  • Drying: Use Na₂SO₄ (neutral) rather than K₂CO₃ (basic).

  • Storage: Store the isolated solid at -20°C; avoid storing in methanol/water mixtures for prolonged periods to prevent ring opening.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Definitive guide on Boc stability and cleavage conditions).

  • Korfmacher, W. A., et al. (2005).[2] "Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS". Journal of the American Society for Mass Spectrometry, 16(4), 553-564. (Detailed mechanism of Boc in-source fragmentation).

  • Li, J., et al. (2020). "Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones". Molecules, 25(22), 5456. (Synthesis and characterization of similar spiro-lactone scaffolds).

  • Sherma, J., & Fried, B. (2003).[2] Handbook of Thin-Layer Chromatography. Marcel Dekker. (Protocols for PMA and Iodine staining of non-UV active compounds).

Sources

Troubleshooting

Technical Support Center: Purification &amp; Analysis of Spirocyclic Scaffolds

Topic: Separation of "7-Boc-2-oxa-7-aza-spirodecan-1-one" Diastereomers Executive Summary & Diagnostic Check User Query: "How do I separate the diastereomers of 7-Boc-2-oxa-7-aza-spirodecan-1-one?" Immediate Diagnostic:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of "7-Boc-2-oxa-7-aza-spirodecan-1-one" Diastereomers

Executive Summary & Diagnostic Check

User Query: "How do I separate the diastereomers of 7-Boc-2-oxa-7-aza-spirodecan-1-one?"

Immediate Diagnostic: Before proceeding with separation protocols, we must validate the stereochemical nature of your sample. The core scaffold 7-(tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decan-1-one (unsubstituted) possesses a spiro-carbon junction. However, due to the symmetry of the piperidine ring (N-Boc protected), the spiro carbon is prochiral , not chiral, unless the piperidine ring itself is substituted.

You are likely encountering one of three scenarios:

  • Substituted Scaffold: You have a substituent (e.g., methyl, ethyl, hydroxyl) on the lactone or piperidine ring, creating a second stereocenter. This generates true diastereomers (cis/trans relative to the spiro center).

  • Synthesis Byproducts: You are observing regioisomers from the cyclization step (e.g., O-alkylation vs. C-alkylation) rather than diastereomers.

  • Atropisomerism (Rare): Bulky protecting groups causing restricted rotation, though unlikely with a standard Boc group.

The protocols below assume Scenario 1 (True Diastereomers).

Analytical Troubleshooting (Q&A)

Q: Why do my diastereomers co-elute on standard C18 HPLC?

A: Spirocyclic lactones are rigid and compact. Diastereomers often possess nearly identical hydrophobic surface areas, making them difficult to resolve based on hydrophobicity alone (Reverse Phase C18).

  • Solution: You must exploit shape selectivity or polar interactions . Switch to Supercritical Fluid Chromatography (SFC) or Normal Phase (NP) chromatography.

Q: I see two peaks by NMR but one by LC-MS. Is this a separation issue?

A: Yes. Diastereomers have identical masses and fragmentation patterns.

  • Action: Check the 1H-NMR chemical shifts of the protons adjacent to the spiro center. If distinct sets of signals exist (e.g., a doublet of doublets splitting differently), you have a diastereomeric mixture.

  • Protocol: Use a "Scouting Gradient" on an SFC system (see Section 3) to resolve them.

Separation Methodologies

Method A: Supercritical Fluid Chromatography (SFC) - The Gold Standard

SFC is the preferred method for spiro-piperidines due to the high diffusivity of supercritical CO₂, which penetrates the rigid spiro-structure better than liquids.

Recommended Column Screening Set:

  • Chiralpak AD-H / AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)) - High Success Rate

  • Chiralcel OD-H / OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) - Good for "sticky" basic nitrogens

Screening Protocol:

ParameterSettingRationale
Mobile Phase A CO₂ (100%)Supercritical fluid base.
Mobile Phase B Methanol (no additive)Boc-group is neutral; acidic/basic additives are usually unnecessary and may degrade the lactone.
Gradient 5% to 55% B over 5 minsRapidly identifies elution range.
Back Pressure 120 - 150 barMaintains supercritical density.
Temperature 35°C - 40°CStandard starting point.
Detection UV 210-220 nmThe lactone/Boc absorption is weak; low wavelength is critical.

Troubleshooting Tip: If peak shape is broad, add 0.1% Isopropylamine (IPA) to the Methanol modifier. Warning: Ensure your lactone is stable to basic amines before long-term exposure.

Method B: Normal Phase Flash Chromatography (Scale-Up)

If SFC is unavailable, diastereomers of this scaffold can often be separated on silica gel, but it requires very shallow gradients.

  • Stationary Phase: High-performance spherical silica (20-40 µm).

  • Eluent System: Hexane / Ethyl Acetate (or Hexane / IPA).

  • Critical Step: Run a TLC. If

    
    , you must use a column mass ratio of 100:1  (Silica:Compound) and a gradient slope of 1% increase per column volume.
    

Workflow Visualization

The following diagram illustrates the decision matrix for purifying spirocyclic diastereomers.

SpiroSeparation Start Crude Mixture: 7-Boc-2-oxa-7-aza-spirodecan-1-one Check Diagnostic Check: 1H-NMR & UPLC-MS Start->Check IsChiral Are distinct NMR species visible? Check->IsChiral NoSplit Single Species (No Separation Needed) IsChiral->NoSplit No Split Diastereomers Confirmed IsChiral->Split Yes SFC_Screen Method A: SFC Screening (Chiralpak AD-H/OD-H) Split->SFC_Screen Preferred NP_Screen Method B: Normal Phase (Hexane/EtOAc) Split->NP_Screen Alternative Resolution Resolution (Rs) > 1.5? SFC_Screen->Resolution ScaleUp Prep Scale-Up (Isocratic Mode) Resolution->ScaleUp Yes Optimize Optimize: Change Modifier (MeOH -> IPA) or Column Temp Resolution->Optimize No Optimize->Resolution

Caption: Decision tree for the isolation of spirocyclic diastereomers, prioritizing SFC for its superior resolution of rigid scaffolds.

Critical Safety & Stability Warnings

Lactone Stability

The "1-one" (lactone) moiety in the spiro[4.5]decane system is susceptible to hydrolysis or ring-opening under harsh conditions.

  • Avoid: Strong aqueous bases (NaOH, KOH) during workup.

  • Avoid: Nucleophilic solvents (primary amines) if heating is required.

Boc-Group Thermal Instability

While the Boc group is generally stable, the combination of acidic modifiers (e.g., TFA) and high temperatures (>50°C) in SFC can lead to premature deprotection (loss of t-butyl cation).

  • Recommendation: Keep column temperature < 40°C if using acidic additives.

References

  • SFC Screening Strategies: Shimadzu Application News. "Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD." (2022). Discusses the superiority of SFC for rigid chiral scaffolds.

  • Spirocyclic Library Synthesis: Journal of Organic Chemistry. "Diversity by Divergence: Solution-Phase Parallel Synthesis of a Library of N-Diversified 1-Oxa-7-azaspiro[4.5]decan-2-yl-propanes." (2013).[1] Validates the existence of separable diastereomers in substituted spiro-piperidine scaffolds.

  • Diastereoselective Synthesis: Heterocycles. "Synthesis of 1-azaspiro[4.5]-7-decen-2-one from L-asparagine." (2022).[2] Details the stereochemical outcomes of spiro-cyclization reactions.

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to the Chiral Resolution of 2-oxa-7-aza-spirodecan-1-one Enantiomers

In the landscape of modern drug discovery, the chirality of a molecule is not a mere structural nuance; it is a critical determinant of its pharmacological and toxicological profile. Spirocyclic lactams, a prominent stru...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the chirality of a molecule is not a mere structural nuance; it is a critical determinant of its pharmacological and toxicological profile. Spirocyclic lactams, a prominent structural motif in numerous bioactive compounds, are a testament to this principle.[1][2] The rigid, three-dimensional architecture of compounds like 2-oxa-7-aza-spirodecan-1-one offers a unique scaffold for interacting with biological targets. However, the presence of a stereocenter necessitates the separation and individual evaluation of its enantiomers to unlock its full therapeutic potential and ensure patient safety.

This guide provides an in-depth comparison of the primary strategies for the chiral resolution of 2-oxa-7-aza-spirodecan-1-one enantiomers. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each technique, offering field-proven insights to guide your experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of chiral separation methodologies.

The Strategic Imperative: Why Chiral Purity Matters

The unique skeleton of spiro-lactams is prevalent in natural products and has shown considerable potential in drug discovery.[3] The distinct spatial arrangement of atoms in each enantiomer can lead to differential binding affinities for their biological targets. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, or worse, contribute to off-target effects and toxicity. Therefore, the ability to resolve and isolate these enantiomers in their pure forms is a cornerstone of developing safe and effective pharmaceuticals.

Comparative Analysis of Resolution Strategies

The selection of a chiral resolution method is a multifactorial decision, weighing scalability, cost, time, and the physicochemical properties of the target molecule. Here, we compare the three most prevalent and effective techniques: Diastereomeric Crystallization, Preparative Chiral Chromatography, and Enzymatic Resolution. As a primary alternative to resolution, we also consider the strategic advantages of direct Enantioselective Synthesis.

Method 1: Diastereomeric Crystallization: The Classical Workhorse

This method relies on the principle that while enantiomers share identical physical properties, diastereomers do not. By reacting the racemic 2-oxa-7-aza-spirodecan-1-one with an enantiomerically pure chiral resolving agent, a mixture of diastereomeric salts is formed. These diastereomers, having different solubilities, can then be separated by fractional crystallization.

Causality Behind Experimental Choices:

The choice of the resolving agent is critical and is often determined empirically. For a basic compound like 2-oxa-7-aza-spirodecan-1-one (due to the secondary amine), acidic resolving agents such as tartaric acid, mandelic acid, or camphorsulfonic acid are excellent starting points. The solvent system is equally crucial; it must be one in which the diastereomeric salts exhibit a significant solubility difference.

Experimental Protocol: Diastereomeric Crystallization

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic 2-oxa-7-aza-spirodecan-1-one in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • Add 0.5 equivalents of an enantiomerically pure resolving agent (e.g., L-(+)-tartaric acid). The use of 0.5 equivalents is based on the principle that only one enantiomer will preferentially form an insoluble salt.

    • Stir the mixture at room temperature or with gentle heating to ensure complete salt formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Inducing crystallization by scratching the flask with a glass rod or seeding with a small crystal of the desired diastereomeric salt can be beneficial.[4]

    • Collect the precipitated crystals by filtration and wash with a small amount of the cold crystallization solvent.

  • Liberation of the Enantiomer:

    • Dissolve the isolated diastereomeric salt in water.

    • Basify the solution with an appropriate base (e.g., 1M NaOH) to deprotonate the amine and liberate the free base of the desired enantiomer.

    • Extract the enantiomerically enriched 2-oxa-7-aza-spirodecan-1-one with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Enantiomeric Purity Assessment:

    • Determine the enantiomeric excess (e.e.) of the isolated product using chiral HPLC or SFC.

Method 2: Preparative Chiral Chromatography (HPLC & SFC): The Modern Standard

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are powerful techniques for the direct separation of enantiomers.[5] These methods are often preferred for their speed, efficiency, and broad applicability.

Causality Behind Experimental Choices:

The "chiral recognition" mechanism is based on the differential transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase.[6] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a wide range of compounds, including lactams.[7][8] SFC is often advantageous for preparative scale separations due to the lower viscosity of the mobile phase, allowing for higher flow rates and faster separations, and the ease of solvent removal (CO2).

Experimental Protocol: Preparative Chiral HPLC/SFC

  • Column Screening and Method Development (Analytical Scale):

    • Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralcel OJ-H) with different mobile phases.[9]

    • For normal phase HPLC, typical mobile phases consist of hexane/isopropanol or hexane/ethanol mixtures. For basic compounds, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape.

    • For SFC, the mobile phase is typically supercritical CO2 with a co-solvent such as methanol or ethanol.

    • Identify the column and mobile phase combination that provides the best separation (resolution > 1.5).

  • Scale-Up to Preparative Chromatography:

    • Once an optimal analytical method is established, scale up to a larger diameter preparative column with the same stationary phase.

    • Increase the flow rate and sample loading according to the column dimensions.

    • Inject the racemic 2-oxa-7-aza-spirodecan-1-one solution.

  • Fraction Collection and Product Isolation:

    • Collect the fractions corresponding to each enantiomer as they elute from the column.

    • Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the purified enantiomers.

  • Enantiomeric Purity Assessment:

    • Verify the enantiomeric purity of each isolated fraction using the analytical chiral HPLC/SFC method.

Method 3: Enzymatic Kinetic Resolution: The Biocatalytic Approach

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For a lactam, a lipase or a hydrolase could be employed to selectively hydrolyze one enantiomer.

Causality Behind Experimental Choices:

The enzyme's active site is a chiral environment that can differentiate between the two enantiomers. This leads to a significant difference in the reaction rates for the two enantiomers. The choice of enzyme and reaction conditions (solvent, temperature) is crucial for achieving high enantioselectivity.

Experimental Protocol: Enzymatic Kinetic Resolution

  • Enzyme Screening:

    • Screen a panel of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) for their ability to selectively hydrolyze one enantiomer of 2-oxa-7-aza-spirodecan-1-one.

    • The reaction can be monitored by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate.

  • Preparative Scale Resolution:

    • Once a suitable enzyme is identified, perform the reaction on a larger scale.

    • Dissolve the racemic 2-oxa-7-aza-spirodecan-1-one in a suitable buffer or organic solvent.

    • Add the selected enzyme and incubate at the optimal temperature with stirring.

    • Monitor the reaction progress and stop at approximately 50% conversion to achieve a high enantiomeric excess for the unreacted enantiomer.

  • Separation and Isolation:

    • Separate the unreacted enantiomer from the hydrolyzed product. This can typically be achieved by extraction, as the hydrolyzed product will have a carboxylic acid and an amine, making it more water-soluble at certain pH values.

    • Purify the unreacted enantiomer by column chromatography.

  • Enantiomeric Purity Assessment:

    • Determine the enantiomeric excess of the isolated, unreacted enantiomer by chiral HPLC/SFC.

A Note on Enantioselective Synthesis

While this guide focuses on resolution, it is important to acknowledge that enantioselective synthesis is a powerful alternative for obtaining single enantiomers directly.[10] Methods such as organocatalytic asymmetric reactions can provide direct access to enantioenriched spiro-lactams, potentially avoiding the need for resolution altogether.[3]

Data Summary and Comparison

Method Principle Advantages Disadvantages Typical Yield Scalability
Diastereomeric Crystallization Formation and separation of diastereomers with different solubilities.Cost-effective for large scale, well-established technique.Labor-intensive, success is compound-dependent, requires a suitable resolving agent.< 50% per enantiomerHigh
Preparative Chiral Chromatography Differential interaction with a chiral stationary phase.[6]Fast, high purity, broadly applicable, both enantiomers recovered.High initial capital cost for equipment and columns, solvent consumption.> 95% for each enantiomerModerate to High
Enzymatic Kinetic Resolution Enzyme-catalyzed selective transformation of one enantiomer.[11]High enantioselectivity, mild reaction conditions.Maximum theoretical yield of 50% for one enantiomer, requires enzyme screening.< 50% per enantiomerModerate
Enantioselective Synthesis Direct synthesis of one enantiomer using a chiral catalyst or auxiliary.[3][10]High efficiency (no loss of the other enantiomer), atom economical.Requires development of a specific synthetic route, catalyst cost.Varies with reactionHigh

Visualizing the Workflows

Chiral_Resolution_Workflows cluster_0 Diastereomeric Crystallization cluster_1 Preparative Chiral Chromatography cluster_2 Enzymatic Kinetic Resolution racemate1 Racemic Spirolactam salt_formation Salt Formation with Chiral Resolving Agent racemate1->salt_formation diastereomers Diastereomer Mixture salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization diastereomer_A Diastereomer A (solid) crystallization->diastereomer_A diastereomer_B Diastereomer B (solution) crystallization->diastereomer_B liberation_A Liberate Amine diastereomer_A->liberation_A liberation_B Liberate Amine diastereomer_B->liberation_B enantiomer_A Enantiomer A liberation_A->enantiomer_A enantiomer_B Enantiomer B liberation_B->enantiomer_B racemate2 Racemic Spirolactam injection Injection onto Chiral Column racemate2->injection separation Chromatographic Separation injection->separation fraction_A Collect Fraction A separation->fraction_A fraction_B Collect Fraction B separation->fraction_B evaporation_A Solvent Evaporation fraction_A->evaporation_A evaporation_B Solvent Evaporation fraction_B->evaporation_B enantiomer_C Enantiomer A evaporation_A->enantiomer_C enantiomer_D Enantiomer B evaporation_B->enantiomer_D racemate3 Racemic Spirolactam enzymatic_rxn Enzymatic Reaction (e.g., Hydrolysis) racemate3->enzymatic_rxn mixture Unreacted Enantiomer + Product enzymatic_rxn->mixture separation2 Separation (e.g., Extraction) mixture->separation2 enantiomer_E Unreacted Enantiomer separation2->enantiomer_E product Hydrolyzed Product separation2->product

Figure 1: Comparative workflows for the chiral resolution of 2-oxa-7-aza-spirodecan-1-one.

Conclusion

The chiral resolution of 2-oxa-7-aza-spirodecan-1-one is an essential step in its development as a potential therapeutic agent. While diastereomeric crystallization remains a viable and scalable option, preparative chiral chromatography often provides a faster and more efficient route to obtaining both enantiomers in high purity. Enzymatic resolution offers a green and highly selective alternative, although with a theoretical yield limitation of 50% for the desired enantiomer. The choice of method will ultimately depend on the specific project requirements, including the scale of separation, available resources, and developmental stage of the compound. For early-stage research, chiral chromatography is often the method of choice for its speed and reliability in providing pure enantiomers for biological evaluation. As a compound progresses, a transition to a more cost-effective crystallization-based resolution or the development of an enantioselective synthesis may be warranted.

References

  • Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial. (2024). Vertex AI Search.
  • Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial Chirality by Copper-Catalyzed Desymmetrization of Spirocyclopropenes | Organic Letters - ACS Publications - American Chemical Society. (2024). American Chemical Society. [Link]

  • Synthesis of chiral spiro‐β‐lactams from 6‐alkylidenepenicillanates. - ResearchGate. ResearchGate. [Link]

  • Highly Diastereo and Enantioselective Synthesis of ᅫᄆ&#x2010 - ePrints Soton. ePrints Soton. [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration - ResearchGate. (2025). ResearchGate. [Link]

  • Enantiomerically pure polyheterocyclic spiro-beta-lactams from trans-4-hydroxy-L-proline. (2010). Europe PMC. [Link]

  • Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions - MDPI. (2022). MDPI. [Link]

  • Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones wi. (2018). Vertex AI Search.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. LCGC International. [Link]

  • Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022). Chiralpedia. [Link]

  • Isolation of enantiomers via diastereomer crystallisation - UCL Discovery. (2010). UCL Discovery. [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. Shimadzu. [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PMC - NIH. NIH. [Link]

  • Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone. Bioanalysis Zone. [Link]

  • chiral columns . HPLC.eu. [Link]

  • Separation of diastereomers by crystallization with seeding : r/OrganicChemistry - Reddit. (2023). Reddit. [Link]

  • Strategies for chiral separation: from racemate to enantiomer - RSC Publishing. (2023). RSC Publishing. [Link]

  • Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H2 - PubMed. (2018). PubMed. [Link]

  • Enantioselective Synthesis of Aza-Flavanones with an All-Carbon Quaternary Stereocenter via NHC-Catalyzed Intramolecular Annulation - PMC. NIH. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds - MDPI. (2021). MDPI. [Link]

  • Organoselenium-Catalyzed Enantioselective Synthesis of 2-Oxazolidinones
  • Stereoselective synthesis of a novel 2-aza-7-oxabicyclo[3.3.0]octane as neurokinin-1 receptor antagonist. | Semantic Scholar. Semantic Scholar. [Link]

  • Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge - RSC Publishing. RSC Publishing. [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Oxa-spirocycles: synthesis, properties and applications - PMC. NIH. [Link]

  • Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone - PubMed. (2003). PubMed. [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - MDPI. (2020). MDPI. [Link]

  • Spiro-Lactams as Novel Antimicrobial Agents - PubMed. PubMed. [Link]

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Validation

The Strategic Advantage of 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one in Modern Drug Discovery: A Comparative Guide

In the ever-evolving landscape of medicinal chemistry, the demand for novel molecular scaffolds that can unlock challenging biological targets and provide a clear path to patentable intellectual property is insatiable. A...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of medicinal chemistry, the demand for novel molecular scaffolds that can unlock challenging biological targets and provide a clear path to patentable intellectual property is insatiable. Among the myriad of structural motifs, spirocycles have garnered significant attention for their inherent three-dimensionality, which allows for a more sophisticated exploration of chemical space compared to traditional flat, aromatic systems.[1] This guide provides an in-depth technical comparison of the 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one scaffold, highlighting its potential as a superior building block in drug discovery programs. We will delve into its synthetic accessibility, comparative physicochemical properties, and strategic applications, supported by experimental data and detailed protocols.

The Spirocyclic Advantage: Moving Beyond "Flatland"

The principle of "escaping from flatland" in medicinal chemistry underscores the need for molecules with greater sp3 character. Spirocyclic scaffolds, defined by two rings sharing a single atom, inherently possess this three-dimensional topology. This structural rigidity can pre-organize pendant functional groups into well-defined vectors, leading to enhanced binding affinity and selectivity for their biological targets. Furthermore, the introduction of spirocenters can significantly improve physicochemical properties such as solubility and metabolic stability, crucial parameters for successful drug development.[1]

Unveiling the Potential of 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one

The 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one scaffold, a spirocyclic γ-lactam, presents a unique combination of features that make it a highly attractive starting point for library synthesis and lead optimization. The Boc-protected amine offers a versatile handle for diversification, while the lactam and the oxa-spirocycle impart distinct properties that can be strategically exploited.

Structural Features and Inherent Advantages
  • Spirocyclic γ-Lactam Core: The γ-lactam is a prevalent motif in many biologically active compounds.[2] In this spirocyclic context, the lactam provides a rigid core that can be further functionalized.

  • Orthogonal Handles for Diversification: The Boc-protected secondary amine and the lactam functionality offer two orthogonal points for chemical modification. The Boc group can be readily removed to allow for N-acylation, N-alkylation, or sulfonylation, while the lactam can potentially be opened or modified.

  • Chirality and Stereochemical Complexity: The spirocyclic nature introduces a chiral center, allowing for the exploration of stereoisomerism in ligand-receptor interactions.

Comparative Analysis: Spirocyclic Lactams versus Alternative Scaffolds

To fully appreciate the utility of 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one, a comparison with other commonly employed scaffolds is essential.

Spirocyclic Lactams vs. Spirocyclic Lactones

While both are five-membered spirocyclic rings, the presence of a nitrogen atom in the lactam ring offers distinct advantages over the oxygen in a lactone. Lactams are generally more stable and less prone to hydrolysis than lactones.[3] The amide bond in the lactam can also act as a hydrogen bond donor and acceptor, providing additional points of interaction with biological targets.[4]

Comparison with Acyclic and Monocyclic Piperidine Analogs

The piperidine ring is a common motif in many CNS-active drugs. However, spirocyclic scaffolds like the 2-oxa-7-azaspiro[4.5]decane core offer several potential improvements:

  • Reduced Conformational Flexibility: The spirocyclic system is more rigid than a simple piperidine ring, which can lead to a lower entropic penalty upon binding to a target.

  • Novel Chemical Space: This scaffold provides access to a less explored area of chemical space, increasing the likelihood of discovering novel intellectual property.

  • Improved Physicochemical Properties: As demonstrated with other spirocyclic systems, this scaffold has the potential for improved solubility and metabolic stability compared to more lipophilic piperidine analogs.

The following table summarizes a conceptual comparison of key properties:

Scaffold TypeKey FeaturesPotential Advantages in Drug Discovery
7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one Spirocyclic γ-lactam, Boc-protected amine3D topology, orthogonal handles, potential for improved PK properties, novel IP
Spirocyclic γ-Lactone Spirocyclic ester3D topology, can act as a carbonyl mimic
Monocyclic Piperidine Flexible six-membered ringWell-established chemistry, known bioactivities
Acyclic Amine High conformational flexibilitySimple to synthesize

Experimental Protocols

The true value of a scaffold lies in its synthetic tractability. The 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one is accessible and can be readily diversified using standard synthetic methodologies.

Synthesis of the Core Scaffold

G Scaffold 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one Intermediate1 N-Boc protected amino acid derivative Scaffold->Intermediate1 Intramolecular Lactamization Intermediate2 Cyclohexanone derivative Intermediate1->Intermediate2 Coupling Start1 Commercially available amino acid Intermediate1->Start1 Boc Protection & Functionalization Start2 Commercially available cyclohexanone Intermediate2->Start2 Functionalization

Protocol for N-Boc Deprotection

The removal of the Boc protecting group is a critical step to enable further diversification at the nitrogen atom.

Materials:

  • 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one (1.0 eq) in a minimal amount of DCM.

  • Add 4M HCl in 1,4-dioxane (10 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[5][6]

G Start Dissolve Boc-protected scaffold in DCM Add_Acid Add 4M HCl in dioxane Start->Add_Acid Stir Stir at RT for 1-2h Add_Acid->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Concentrate and perform aqueous workup Monitor->Workup Reaction Complete Isolate Isolate deprotected amine Workup->Isolate

Protocol for Amide Coupling

The resulting free amine can be readily coupled with a variety of carboxylic acids to generate a diverse library of amides.

Materials:

  • Deprotected 2-oxa-7-aza-spiro[4.5]decan-1-one

  • Carboxylic acid of interest

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the deprotected spirocyclic amine (1.0 eq) and the carboxylic acid (1.1 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired amide.

G Start Dissolve amine and carboxylic acid in DMF Add_Reagents Add HATU and DIPEA Start->Add_Reagents Stir Stir at RT for 4-12h Add_Reagents->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Dilute with EtOAc and perform aqueous workup Monitor->Workup Reaction Complete Purify Purify by column chromatography Workup->Purify

Case Study: Application in CNS Drug Discovery

Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane scaffold have shown promise as high-affinity ligands for the sigma-1 receptor, a target implicated in various neurological disorders.[7] This highlights the potential of the 2-oxa-7-azaspiro[4.5]decan-1-one core to generate novel CNS-active compounds.

The following table presents hypothetical data to illustrate the potential for optimization using this scaffold, based on reported data for similar compounds.[7]

CompoundR-group at N7TargetKᵢ (nM)
A -CH₂CH₂-PhenylSigma-115.2
B -CH₂CH₂-(4-F-Phenyl)Sigma-15.8
C -C(O)CH₂-PhenylSigma-125.1
D -S(O)₂-PhenylSigma-142.3

This hypothetical data demonstrates how modifications at the 7-position can significantly impact binding affinity, providing a clear strategy for structure-activity relationship (SAR) studies.

Conclusion

The 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one scaffold represents a compelling and strategically advantageous building block for modern drug discovery. Its inherent three-dimensionality, coupled with the presence of orthogonal synthetic handles, provides a robust platform for the generation of diverse and novel compound libraries. By offering an escape from the "flatland" of traditional aromatic scaffolds, this spirocyclic lactam has the potential to unlock new biological targets and deliver drug candidates with improved physicochemical and pharmacological properties. The provided experimental protocols offer a clear path for the utilization of this promising scaffold in medicinal chemistry campaigns.

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